CP-640186 hydrochloride
Descripción
Propiedades
IUPAC Name |
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBNXJIOBFRASV-GJFSDDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CP-640186 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it plays a critical role in the regulation of fatty acid metabolism. By blocking the synthesis of malonyl-CoA, this compound effectively inhibits de novo fatty acid synthesis and stimulates fatty acid oxidation. This dual action makes it a valuable tool for research in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology, where aberrant lipid metabolism is increasingly recognized as a hallmark of cancer. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, in vitro and in vivo pharmacology, and experimental protocols related to this compound.
Chemical and Physical Properties
CP-640186 is a bipiperidylcarboxamide derivative.[1] The hydrochloride salt is typically supplied as a white to off-white solid powder and is soluble in DMSO.[2]
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₅N₃O₃ • HCl | [2] |
| Molecular Weight | 522.08 g/mol | [2] |
| CAS Number | 591778-70-0 | [2] |
| Appearance | White to off-white solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
This compound is a reversible and allosteric inhibitor of acetyl-CoA carboxylase (ACC).[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[1] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[3] There are two main isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3] CP-640186 inhibits both ACC1 and ACC2 with similar potency.[4][5]
By inhibiting ACC, CP-640186 leads to a decrease in the intracellular concentration of malonyl-CoA. This has two major downstream effects:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the primary building block for the synthesis of new fatty acids. A reduction in its availability directly curtails this process.
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. By reducing malonyl-CoA levels, CP-640186 disinhibits CPT-1, leading to an increased rate of fatty acid oxidation.
dot
Caption: Mechanism of action of this compound.
In Vitro Pharmacology
Enzyme Inhibition
This compound is a potent inhibitor of both ACC1 and ACC2.
| Enzyme | IC₅₀ (nM) | Source |
| Rat Liver ACC1 | 53 | [5] |
| Rat Skeletal Muscle ACC2 | 61 | [5] |
Cellular Activity
The inhibitory effects of CP-640186 on ACC translate to potent activity in various cell-based assays.
| Cell Line | Assay | Endpoint | EC₅₀ | Reference |
| C2C12 cells | Fatty Acid Oxidation | Palmitate Oxidation | 57 nM | [6] |
| Isolated rat epitrochlearis muscle | Fatty Acid Oxidation | Palmitate Oxidation | 1.3 µM | [6] |
| HepG2 cells | Fatty Acid Synthesis | - | 0.62 µM | [6] |
| HepG2 cells | Triglyceride Synthesis | - | 1.8 µM | [6] |
| H460 cells | Cell Growth | - | 20 µM (48h) | [6] |
In Vivo Pharmacology
This compound has demonstrated efficacy in animal models, leading to reductions in fatty acid synthesis and increases in fatty acid oxidation.
Pharmacodynamics
| Animal Model | Tissue | Endpoint | ED₅₀ (mg/kg) | Reference |
| Rats | - | Fatty Acid Synthesis | 13 | [4] |
| CD1 Mice | - | Fatty Acid Synthesis | 11 | [4] |
| ob/ob Mice | - | Fatty Acid Synthesis | 4 | [4] |
| Rats | Whole Body | Fatty Acid Oxidation | ~30 | [4] |
Pharmacokinetics
Pharmacokinetic parameters of CP-640186 have been determined in rats.
| Parameter | Route | Value | Unit | Reference |
| Plasma half-life (t₁/₂) | Intravenous | 1.5 | h | [4] |
| Bioavailability (F) | Oral | 39 | % | [4] |
| Clearance (Clp) | Intravenous | 65 | ml/min/kg | [4] |
| Volume of distribution (Vdss) | Intravenous | 5 | L/kg | [4] |
| Tₘₐₓ | Oral | 1.0 | h | [4] |
| Cₘₐₓ | Oral (10 mg/kg) | 345 | ng/mL | [4] |
| AUC₀-∞ | Oral (10 mg/kg) | 960 | ng•h/mL | [4] |
Experimental Protocols
ACC Enzyme Inhibition Assay
This protocol is a representative method for determining the IC₅₀ of CP-640186 against purified ACC.
dot
References
- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 4. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
- 5. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
CP-640186 Hydrochloride: A Deep Dive into its Mechanism of Action as an Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-640186 hydrochloride is a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, CP-640186 effectively reduces the synthesis of malonyl-CoA. This reduction has a dual impact: it curtails de novo lipogenesis and stimulates fatty acid oxidation. These metabolic shifts underscore its therapeutic potential in addressing metabolic disorders. This technical guide provides a comprehensive overview of the mechanism of action of CP-640186, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
CP-640186 is an orally active and cell-permeable compound that functions as a reversible, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1] The inhibition is uncompetitive with respect to ATP and non-competitive concerning acetyl-CoA, citrate, and bicarbonate.[1][2][3] Structural studies have revealed that CP-640186 binds to the carboxyltransferase (CT) domain of ACC, at the interface between the two monomers of the CT dimer.[1] This binding action obstructs the enzymatic activity of ACC.
ACC is a key regulator of fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA. There are two main isoforms of ACC in mammals:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it plays a central role in fatty acid synthesis.
-
ACC2: Predominantly found on the outer mitochondrial membrane of tissues with high fatty acid oxidation rates, like skeletal muscle and the heart. The malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for oxidation.
CP-640186 is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2 with similar potency.[2][3] This dual inhibition leads to a systemic reduction in malonyl-CoA levels, which in turn:
-
Inhibits Fatty Acid Synthesis: By decreasing the availability of malonyl-CoA, the primary building block for fatty acid chains, CP-640186 effectively curtails de novo lipogenesis.[2]
-
Stimulates Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of CPT1, leading to an increased influx of fatty acids into the mitochondria and a subsequent rise in their β-oxidation.[2]
Quantitative Pharmacological Data
The inhibitory potency and physiological effects of CP-640186 have been quantified in various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of CP-640186
| Target | Species | IC50 | Reference |
| Acetyl-CoA Carboxylase 1 (ACC1) | Rat (liver) | 53 nM | [3][4][5][6][7][8] |
| Acetyl-CoA Carboxylase 2 (ACC2) | Rat (skeletal muscle) | 61 nM | [3][4][5][6][7][8] |
| Both ACC Isozymes | Not Specified | ~55 nM | [2] |
Table 2: In Vitro Cellular Activity of CP-640186
| Cell Line | Assay | EC50 | Effect | Reference |
| HepG2 | Fatty Acid Synthesis Inhibition | 0.62 µM | Inhibition of fatty acid synthesis | [4][5] |
| HepG2 | Triglyceride Synthesis Inhibition | 1.8 µM | Inhibition of triglyceride synthesis | [4][5] |
| C2C12 | Fatty Acid Oxidation Stimulation | 57 nM | Stimulation of palmitate acid oxidation | [2][4][5] |
| Rat Epitrochlearis Muscle Strips | Fatty Acid Oxidation Stimulation | 1.3 µM | Stimulation of palmitate acid oxidation | [2][4][5] |
Table 3: In Vivo Efficacy of CP-640186
| Animal Model | Tissue/Parameter | ED50 | Effect | Reference |
| Rats | Hepatic Malonyl-CoA | 55 mg/kg | Lowering of malonyl-CoA levels | [2][3] |
| Rats | Soleus Muscle Malonyl-CoA | 6 mg/kg | Lowering of malonyl-CoA levels | [2][3] |
| Rats | Quadriceps Muscle Malonyl-CoA | 15 mg/kg | Lowering of malonyl-CoA levels | [2][3] |
| Rats | Cardiac Muscle Malonyl-CoA | 8 mg/kg | Lowering of malonyl-CoA levels | [2][3] |
| Rats | Fatty Acid Synthesis | 13 mg/kg | Inhibition of fatty acid synthesis | [2][3] |
| CD1 Mice | Fatty Acid Synthesis | 11 mg/kg | Inhibition of fatty acid synthesis | [2][3] |
| ob/ob Mice | Fatty Acid Synthesis | 4 mg/kg | Inhibition of fatty acid synthesis | [2][3] |
| Rats | Whole Body Fatty Acid Oxidation | ~30 mg/kg | Stimulation of fatty acid oxidation | [2][3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to study CP-640186, the following diagrams are provided.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of CP-640186.
Acetyl-CoA Carboxylase (ACC) Activity Assay
This protocol is based on the principle of measuring the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA.
Materials:
-
Purified ACC enzyme (ACC1 or ACC2)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 20 mM Potassium Citrate
-
Substrates: Acetyl-CoA, ATP, [¹⁴C]Sodium Bicarbonate (H¹⁴CO₃⁻)
-
Stop Solution: 6 M HCl
-
Scintillation fluid and vials
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and purified ACC enzyme.
-
Add varying concentrations of CP-640186 or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.
-
Incubate the reaction for 10 minutes at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Dry the samples in a fume hood to remove unreacted [¹⁴C]bicarbonate.
-
Resuspend the dried residue in water.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACC activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the CP-640186 concentration.
Fatty Acid Synthesis Assay in HepG2 Cells
This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate (B1210297) into cellular lipids.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
[¹⁴C]Acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solution (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation fluid and vials
Procedure:
-
Seed HepG2 cells in multi-well plates and grow to confluence.
-
Wash the cells with PBS and incubate in serum-free medium for 2 hours.
-
Treat the cells with varying concentrations of CP-640186 or vehicle for 1 hour.
-
Add [¹⁴C]acetate to the medium and incubate for an additional 2 hours.
-
Wash the cells with ice-cold PBS to stop the incorporation of the radiolabel.
-
Lyse the cells and extract the total lipids using the lipid extraction solution.
-
Evaporate the organic solvent and resuspend the lipid extract in a known volume of solvent.
-
Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Determine the EC50 value for the inhibition of fatty acid synthesis.
Fatty Acid Oxidation Assay in C2C12 Myotubes
This protocol assesses the rate of fatty acid oxidation by measuring the production of tritiated water from the oxidation of [³H]palmitate.
Materials:
-
C2C12 myoblasts, differentiated into myotubes
-
Cell culture and differentiation media
-
This compound
-
[9,10-³H]Palmitate complexed to bovine serum albumin (BSA)
-
Perchloric acid (PCA)
-
Activated charcoal
-
Scintillation fluid and vials
Procedure:
-
Differentiate C2C12 myoblasts into myotubes in multi-well plates.
-
Pre-incubate the myotubes with varying concentrations of CP-640186 or vehicle in serum-free medium for 1 hour.
-
Add [³H]palmitate-BSA complex to the medium and incubate for 2 hours.
-
Transfer an aliquot of the incubation medium to a new tube containing an equal volume of cold PCA to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Treat the supernatant with an activated charcoal slurry to remove unoxidized [³H]palmitate.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of an aliquot of the final supernatant, which contains the ³H₂O produced during β-oxidation, using a scintillation counter.
-
Calculate the EC50 value for the stimulation of fatty acid oxidation.
Measurement of Malonyl-CoA in Tissue Samples
This protocol outlines the quantification of malonyl-CoA levels in tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Tissue samples (e.g., liver, muscle)
-
Internal standard (e.g., [¹³C₃]malonyl-CoA)
-
Homogenization buffer
-
Perchloric acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Rapidly freeze-clamp the tissue samples in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a cold buffer containing an internal standard.
-
Precipitate proteins by adding perchloric acid and centrifuge to clarify the extract.
-
Purify and concentrate the acyl-CoAs from the supernatant using SPE cartridges.
-
Elute the acyl-CoAs and analyze the eluate by LC-MS/MS.
-
Separate malonyl-CoA from other acyl-CoAs using a suitable liquid chromatography method.
-
Detect and quantify malonyl-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of malonyl-CoA in the tissue based on the ratio of the peak area of the analyte to that of the internal standard and a standard curve.
Conclusion
This compound is a well-characterized, potent, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase. Its mechanism of action, centered on the reduction of malonyl-CoA levels, leads to a coordinated inhibition of fatty acid synthesis and stimulation of fatty acid oxidation. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. The dual action of CP-640186 highlights the therapeutic potential of targeting both ACC isoforms for the management of conditions associated with dysregulated lipid metabolism.
References
- 1. static.igem.org [static.igem.org]
- 2. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]
- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 5. Fatty acid oxidation assay [protocols.io]
- 6. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
CP-640186 Hydrochloride: A Technical Guide to a Potent Pan-ACC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it serves as a critical research tool for investigating the roles of fatty acid metabolism in various physiological and pathological processes. By decreasing malonyl-CoA (B1194419) levels, CP-640186 simultaneously inhibits de novo lipogenesis (DNL) and stimulates fatty acid oxidation (FAO). This technical guide provides an in-depth overview of its mechanism of action, efficacy, and relevant experimental protocols, presenting key data for researchers in metabolic diseases, oncology, and virology.
Introduction to Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the synthesis of fatty acids.[2] In mammals, two main isoforms exist:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. It plays a central role in de novo lipogenesis by providing malonyl-CoA as a substrate for fatty acid synthase.[3][4]
-
ACC2: Found on the outer mitochondrial membrane, predominantly in oxidative tissues like skeletal muscle and the heart.[3] The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT-1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for oxidation.[1][5]
Due to this dual role, inhibiting both ACC isoforms can simultaneously block the synthesis of new fatty acids and promote the burning of existing ones, making ACC a compelling therapeutic target for metabolic disorders.[6] CP-640186 is an isozyme-nonselective inhibitor designed to achieve this dual effect.[6][7]
Mechanism of Action of CP-640186
CP-640186 is a reversible, allosteric inhibitor of ACC.[6][8] It binds to the carboxyltransferase (CT) domain at the interface between the two monomers of the ACC dimer.[8] This binding action prevents the enzymatic carboxyl transfer reaction.[6]
Kinetic studies have revealed that the inhibition is:
The primary downstream effect of ACC inhibition by CP-640186 is the reduction of intracellular malonyl-CoA concentrations.[6][9] This has a dual metabolic consequence as illustrated in the pathway below.
Quantitative Efficacy Data
CP-640186 has demonstrated potent inhibitory effects in both biochemical assays and cell-based models, as well as robust efficacy in animal studies.
In Vitro Efficacy
The inhibitory potency of CP-640186 against ACC isoforms and its effects on cellular fatty acid metabolism are summarized below.
| Parameter | Species/Cell Line | Target/Process | Value | Reference(s) |
| IC₅₀ | Rat | Liver ACC1 | 53 nM | [10][11][12] |
| Rat | Skeletal Muscle ACC2 | 61 nM | [10][11][12] | |
| Human | Recombinant ACC1 | 111 nM | [1] | |
| Human | Recombinant ACC2 | 9.8 nM | [1] | |
| HepG2 cells | ACC Inhibition | ~55 nM | [6][13] | |
| EC₅₀ | HepG2 cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [10][14] |
| HepG2 cells | Triglyceride Synthesis Inhibition | 1.8 µM | [10][14] | |
| C2C12 cells | Palmitate Oxidation Stimulation | 57 nM | [6][10] | |
| Rat Epitrochlearis Muscle | Palmitate Oxidation Stimulation | 1.3 µM | [6][10] |
In Vivo Efficacy
Oral administration of CP-640186 leads to a significant reduction in malonyl-CoA levels and a corresponding shift in fatty acid metabolism in multiple animal models.
| Parameter | Animal Model | Tissue/Process | Value (ED₅₀) | Reference(s) |
| Malonyl-CoA Reduction | Rats | Liver | 55 mg/kg | [6][7] |
| Rats | Soleus Muscle | 6 mg/kg | [6][7] | |
| Rats | Quadriceps Muscle | 15 mg/kg | [6][7] | |
| Rats | Cardiac Muscle | 8 mg/kg | [6][7] | |
| Metabolic Shift | Rats | Fatty Acid Synthesis Inhibition | 13 mg/kg | [6][12] |
| CD1 Mice | Fatty Acid Synthesis Inhibition | 11 mg/kg | [6][12] | |
| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 mg/kg | [6][12] | |
| Rats | Whole Body Fatty Acid Oxidation | ~30 mg/kg | [6][12] |
Pharmacokinetic Properties
CP-640186 exhibits moderate pharmacokinetic properties, supporting its use in in vivo studies.
| Parameter | Species (Dose) | Value | Reference(s) |
| Plasma Half-life (t₁/₂) | Rat (5 mg/kg IV; 10 mg/kg PO) | 1.5 h | [7][8][10] |
| ob/ob Mouse (10 mg/kg PO) | 1.1 h | [7] | |
| Oral Bioavailability | Rat (10 mg/kg PO) | 39% | [7][10] |
| ob/ob Mouse (10 mg/kg PO) | 50% | [7] | |
| Cₘₐₓ (Oral) | Rat (10 mg/kg PO) | 345 ng/mL | [7][8][10] |
| ob/ob Mouse (10 mg/kg PO) | 2177 ng/mL | [7] | |
| Tₘₐₓ (Oral) | Rat (10 mg/kg PO) | 1.0 h | [7][10] |
| ob/ob Mouse (10 mg/kg PO) | 0.25 h | [7] | |
| AUC₀₋∞ (Oral) | Rat (10 mg/kg PO) | 960 ng·h/mL | [7][8][10] |
| ob/ob Mouse (10 mg/kg PO) | 3068 ng·h/mL | [7] |
Experimental Protocols & Methodologies
The following sections outline generalized protocols for experiments commonly performed with CP-640186, based on published studies.
In Vitro Cell-Based Assay Workflow
This workflow is applicable for assessing the effects of CP-640186 on processes like fatty acid synthesis, oxidation, or cell viability in cultured cells (e.g., HepG2, C2C12).
Protocol: Inhibition of Fatty Acid Synthesis in HepG2 Cells
-
Cell Culture: Plate HepG2 cells in a suitable format (e.g., 24-well plate) and grow to ~80% confluency.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 0.1 µM to 10 µM).
-
Treatment: Remove culture medium and add the medium containing various concentrations of CP-640186 or vehicle (DMSO). Incubate for 2 hours.[14]
-
Labeling: Add a labeled precursor, such as [¹⁴C]acetate, to each well and incubate for an additional 2-4 hours.
-
Lipid Extraction: Wash cells with PBS, then lyse and extract total lipids using a solvent system like hexane:isopropanol.
-
Quantification: Measure the incorporation of the radiolabel into the lipid fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition relative to the vehicle control against the log of CP-640186 concentration to determine the EC₅₀ value.
In Vivo Animal Study Workflow
This diagram outlines a typical study to evaluate the acute effects of CP-640186 on metabolic parameters in a rodent model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malonyl-CoA decarboxylase inhibition suppresses fatty acid oxidation and reduces lactate production during demand-induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. abmole.com [abmole.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Structure and Function of CP-640186 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] Developed by Pfizer, it has been instrumental in preclinical research for understanding the role of ACC in metabolic diseases.[3] This technical guide provides a comprehensive overview of the core structure, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development and metabolic disease.
Core Structure of this compound
CP-640186 is an isozyme-nonselective inhibitor targeting both ACC1 and ACC2.[1] The chemical structure is characterized as a (3R)-Anthracen-9-yl-[3-(morpholine-4-carbonyl)-[1,4']bipiperidinyl-1'-yl]-methanone hydrochloride.[3]
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₃₀H₃₆ClN₃O₃ |
| Molecular Weight | 522.08 g/mol |
| CAS Number | 591778-70-0 |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
CP-640186 exerts its inhibitory effect on Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA.[4][5] This reaction is the rate-limiting step in de novo fatty acid synthesis. ACC has two main isoforms: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[6]
By inhibiting both ACC1 and ACC2, CP-640186 leads to two key metabolic outcomes:
-
Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, the primary building block for fatty acid synthesis, directly curtail the production of new fatty acids.[1]
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, thereby promoting the oxidation of fatty acids.[5]
The inhibition by CP-640186 is reversible and acts in a manner that is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[7]
Quantitative Data
The biological activity of CP-640186 has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory and Effector Concentrations
| Target/Process | System | Value | Reference |
| Rat Liver ACC1 | Enzyme Assay | IC₅₀: 53 nM | [2] |
| Rat Skeletal Muscle ACC2 | Enzyme Assay | IC₅₀: 61 nM | [2] |
| Fatty Acid Synthesis | HepG2 cells | EC₅₀: 0.62 µM | [1] |
| Triglyceride Synthesis | HepG2 cells | EC₅₀: 1.8 µM | [1] |
| Palmitate Acid Oxidation | C2C12 cells | EC₅₀: 57 nM | [1] |
| Palmitate Acid Oxidation | Isolated Rat Epitrochlearis Muscle | EC₅₀: 1.3 µM | [1] |
Table 2: In Vivo Efficacy (ED₅₀ Values)
| Effect | Animal Model | Value (mg/kg) | Reference |
| Lowering Hepatic Malonyl-CoA | Rats | 55 | [7] |
| Lowering Soleus Muscle Malonyl-CoA | Rats | 6 | [7] |
| Lowering Quadriceps Muscle Malonyl-CoA | Rats | 15 | [7] |
| Lowering Cardiac Muscle Malonyl-CoA | Rats | 8 | [7] |
| Inhibition of Fatty Acid Synthesis | Rats | 13 | [7] |
| Inhibition of Fatty Acid Synthesis | CD1 Mice | 11 | [7] |
| Inhibition of Fatty Acid Synthesis | ob/ob Mice | 4 | [7] |
| Stimulation of Whole Body Fatty Acid Oxidation | Rats | ~30 | [7] |
Table 3: Pharmacokinetic Parameters in Rodents
| Parameter | Sprague-Dawley Rats | ob/ob Mice | Reference |
| Dose | 5 mg/kg (IV), 10 mg/kg (PO) | 5 mg/kg (IV), 10 mg/kg (PO) | [8] |
| Plasma Half-life (t₁/₂) | 1.5 h | 1.1 h | [8] |
| Bioavailability (F) | 39% | 50% | [8] |
| Plasma Clearance (Clp) | 65 mL/min/kg | 54 mL/min/kg | [8] |
| Volume of Distribution (Vdss) | 5 L/kg | Not Reported | [8] |
| Time to Max Concentration (Tmax) | 1.0 h | 0.25 h | [8] |
| Max Concentration (Cmax) | 345 ng/mL | 2177 ng/mL | [8] |
| Area Under the Curve (AUC₀-∞) | 960 ng·h/mL | 3068 ng·h/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols involving CP-640186, synthesized from available literature.
In Vitro Fatty Acid Synthesis Assay in HepG2 Cells
This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.
-
Cell Culture:
-
Treatment:
-
Cells are pre-incubated with varying concentrations of CP-640186 or vehicle control (DMSO) for a specified period (e.g., 2 hours).[2]
-
-
Labeling:
-
[¹⁴C]-labeled acetate (B1210297) is added to the culture medium.[10] Acetate is readily taken up by cells and converted to acetyl-CoA, the precursor for fatty acid synthesis.[10]
-
-
Incubation:
-
Cells are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
-
Lipid Extraction and Quantification:
-
The reaction is stopped, and cells are washed.
-
Total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform:methanol).
-
The radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
-
Data Analysis:
-
The rate of fatty acid synthesis is calculated based on the amount of radioactivity incorporated per unit of time and normalized to the total protein content of the cell lysate.
-
EC₅₀ values are determined by plotting the inhibition of fatty acid synthesis against the concentration of CP-640186.
-
In Vitro Fatty Acid Oxidation Assay in C2C12 Cells
This assay quantifies the rate of β-oxidation of fatty acids.
-
Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in a growth medium.
-
To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) for several days.[11]
-
-
Treatment:
-
Differentiated C2C12 cells are treated with various concentrations of CP-640186.
-
-
Labeling:
-
The culture medium is replaced with a medium containing [³H]- or [¹⁴C]-labeled palmitate complexed with fatty acid-free bovine serum albumin (BSA).[8]
-
-
Incubation:
-
Cells are incubated for a set time (e.g., 3 hours) to allow for the oxidation of the radiolabeled palmitate.[8]
-
-
Quantification of Oxidation Products:
-
The rate of fatty acid oxidation is determined by measuring the production of radiolabeled water (³H₂O) or acid-soluble metabolites.[12]
-
-
Data Analysis:
-
The results are normalized to the vehicle control, and EC₅₀ values are calculated.
-
In Vivo Measurement of Malonyl-CoA Levels in Rat Tissues
This protocol describes the procedure for assessing the in vivo efficacy of CP-640186 by measuring its effect on tissue malonyl-CoA concentrations.
-
Animal Dosing:
-
Sprague-Dawley rats are administered CP-640186 orally or via another appropriate route at various doses.[7]
-
-
Tissue Collection:
-
At specific time points after dosing, animals are euthanized, and tissues of interest (e.g., liver, skeletal muscle) are rapidly excised and freeze-clamped to halt metabolic activity.[13]
-
-
Extraction of Malonyl-CoA:
-
The frozen tissue is homogenized in an acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and extract small molecules.[13]
-
-
Quantification of Malonyl-CoA:
-
Malonyl-CoA levels in the tissue extracts are quantified using a sensitive analytical method, such as a radioisotopic assay or high-performance liquid chromatography/mass spectrometry (HPLC/MS).[7][13] The radioisotopic assay is based on the malonyl-CoA-dependent incorporation of labeled acetyl-CoA into palmitic acid catalyzed by fatty acid synthetase.[7]
-
-
Data Analysis:
-
The concentration of malonyl-CoA is expressed per gram of wet tissue weight.
-
ED₅₀ values are determined by plotting the reduction in malonyl-CoA levels against the administered dose of CP-640186.
-
Conclusion
This compound is a well-characterized and potent inhibitor of both ACC1 and ACC2. Its ability to simultaneously inhibit fatty acid synthesis and stimulate fatty acid oxidation has made it an invaluable tool for investigating the therapeutic potential of ACC inhibition in metabolic diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound or in the broader field of metabolic research.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]
- 6. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic malonyl-CoA levels of fed, fasted and diabetic rats as measured using a simple radioisotopic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mouselivercells.com [mouselivercells.com]
- 13. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-640186 hydrochloride discovery and development
An In-depth Technical Guide on the Discovery and Development of CP-640186 Hydrochloride
Executive Summary
CP-640186 is a potent, cell-permeable, and orally active small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). Developed as an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, key enzymes regulating fatty acid synthesis and oxidation. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CP-640186. It details the compound's inhibitory potency, its effects in cellular and animal models, and its pharmacokinetic profile. While CP-640186 demonstrated robust preclinical efficacy in modulating lipid metabolism, its development trajectory also highlights challenges such as metabolic instability. This guide consolidates key quantitative data, experimental methodologies, and the signaling context for researchers and professionals in drug development.
Discovery and Genesis
The development of CP-640186 emerged from a program aimed at identifying inhibitors of Acetyl-CoA Carboxylase (ACC) to address metabolic disorders. The initial lead compound, CP-610431, was identified through high-throughput screening.[1] CP-640186 was subsequently developed as an analog of CP-610431 with the specific goal of improving metabolic stability while retaining high potency against both ACC isozymes.[1][2] This strategic chemical modification led to a compound with a favorable preclinical profile for acutely modulating fatty acid metabolism.[1]
Mechanism of Action
CP-640186 functions as a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[3] It is classified as a non-competitive inhibitor with respect to acetyl-CoA, citrate, and bicarbonate, and an uncompetitive inhibitor with respect to ATP.[3][4] The molecule binds to the carboxyltransferase (CT) domain of ACC, specifically at the interface between the two monomers of the CT dimer.[3]
By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to malonyl-CoA.[2] This has a dual effect on lipid metabolism:
-
Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, the primary building block for new fatty acids, directly suppress de novo lipogenesis. This is the dominant effect in lipogenic tissues like the liver, which are rich in the ACC1 isozyme.[1][5]
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a natural inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into mitochondria for β-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves this inhibition, thereby promoting the burning of fatty acids for energy. This is a key effect in oxidative tissues like skeletal muscle and the heart, where ACC2 is prevalent.[1][2][5]
Preclinical Evaluation
CP-640186 has been extensively characterized in a variety of preclinical models, demonstrating potent activity both in vitro and in vivo.
In Vitro Activity
The compound shows potent, non-selective inhibition of ACC1 and ACC2 isozymes.[4][6] Its effects have been confirmed in multiple cell lines, where it effectively modulates fatty acid metabolism.[1][6] For instance, treatment with CP-640186 inhibits fatty acid and triglyceride synthesis in HepG2 cells and stimulates fatty acid oxidation in C2C12 myotubes.[1][6] It has also been shown to inhibit the growth of H460 lung cancer cells.[2][6]
Table 1: In Vitro Inhibitory and Cellular Activity of CP-640186 | Parameter | Target/Cell Line | Species | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | IC₅₀ | ACC1 (liver) | Rat | 53 nM |[3][4][6] | | IC₅₀ | ACC2 (skeletal muscle) | Rat | 61 nM |[3][4][6] | | IC₅₀ | ACC1 / ACC2 | Not Specified | ~55 nM |[1][5][7] | | EC₅₀ | Fatty Acid Synthesis Inhibition | HepG2 cells | 0.62 µM |[2][6] | | EC₅₀ | Triglyceride Synthesis Inhibition | HepG2 cells | 1.8 µM |[2][6] | | EC₅₀ | Palmitate Acid Oxidation Stimulation | C2C12 cells | 57 nM |[1][6] | | EC₅₀ | Palmitate Acid Oxidation Stimulation | Isolated epitrochlearis muscle | Rat | 1.3 µM |[1][6] | | Effect | H460 Cell Growth Inhibition (20 µM, 48h) | H460 cells | ~30% decrease in cell number |[2][6] |
In Vivo Activity
Oral administration of CP-640186 demonstrated acute efficacy in animal models.[6] The compound effectively lowered malonyl-CoA concentrations in key metabolic tissues, including the liver, skeletal muscle, and cardiac muscle.[1][4] Consequently, it inhibited fatty acid synthesis and stimulated whole-body fatty acid oxidation in rats and different mouse models, including the genetically obese ob/ob mouse model.[1][3][4]
Table 2: In Vivo Efficacy (ED₅₀) of CP-640186
| Parameter | Tissue / Model | Species | ED₅₀ Value | Reference(s) |
|---|---|---|---|---|
| Malonyl-CoA Reduction | Liver | Rat | 55 mg/kg | [1][4] |
| Soleus Muscle | Rat | 6 mg/kg | [1][4] | |
| Quadriceps Muscle | Rat | 15 mg/kg | [1][4] | |
| Cardiac Muscle | Rat | 8 mg/kg | [1][4] | |
| Fatty Acid Synthesis Inhibition | Whole Body | Rat | 13 mg/kg | [1][3][4] |
| Whole Body | CD1 Mouse | 11 mg/kg | [1][3][4] | |
| Whole Body | ob/ob Mouse | 4 mg/kg | [1][3][4] | |
| Fatty Acid Oxidation Stimulation | Whole Body | Rat | ~30 mg/kg | [1][4] |
| Acute Efficacy (Malonyl-CoA reduction) | 1 hour post-dose | Rat | 4.6 mg/kg | [6] |
| 4 hours post-dose | Rat | 9.7 mg/kg | [6] |
| | 8 hours post-dose | Rat | 21 mg/kg |[6] |
Pharmacokinetics
Pharmacokinetic studies were conducted in male Sprague-Dawley rats and ob/ob mice, revealing moderate properties including good oral bioavailability but a relatively short plasma half-life.[3][4]
Table 3: Pharmacokinetic Parameters of CP-640186
| Parameter | Sprague-Dawley Rat | ob/ob Mouse | Reference(s) |
|---|---|---|---|
| Dosing | 5 mg/kg (IV), 10 mg/kg (Oral) | 5 mg/kg (IV), 10 mg/kg (Oral) | [4] |
| Plasma Half-life (t₁/₂) | 1.5 h | 1.1 h | [3][4] |
| Bioavailability (F) | 39% | 50% | [3][4] |
| Plasma Clearance (Clp) | 65 ml/min/kg | 54 ml/min/kg | [4] |
| Volume of Distribution (Vdss) | 5 liters/kg | Not Reported | [3][4] |
| Tₘₐₓ (Oral) | 1.0 h | 0.25 h | [3][4] |
| Cₘₐₓ (Oral) | 345 ng/mL | 2177 ng/mL | [3][4] |
| AUC₀₋∞ (Oral) | 960 ng·h/mL | 3068 ng·h/mL |[3][4] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the methodologies can be inferred from the published literature.
ACC Enzyme Inhibition Assay
The inhibitory potency (IC₅₀) of CP-640186 against ACC1 and ACC2 was likely determined using a radiometric assay. This standard method involves incubating the purified recombinant enzyme with its substrates, including acetyl-CoA, ATP, and radiolabeled bicarbonate (¹⁴C-HCO₃⁻). The enzymatic reaction incorporates the radiolabel into malonyl-CoA. The amount of radiolabeled malonyl-CoA produced is quantified by scintillation counting. Assays are run across a range of inhibitor concentrations to determine the concentration that produces 50% inhibition.
Cellular Fatty Acid Synthesis and Oxidation Assays
-
Fatty Acid Synthesis (HepG2 cells): Cells are typically incubated with a radiolabeled precursor, such as ¹⁴C-acetate, in the presence of varying concentrations of the test compound. After incubation, cellular lipids are extracted, and the incorporation of the radiolabel into the lipid fraction is measured to quantify the rate of de novo fatty acid synthesis.
-
Fatty Acid Oxidation (C2C12 cells): Cells are treated with the compound and then incubated with a radiolabeled fatty acid, such as ³H-palmitate. The rate of oxidation is determined by measuring the amount of radiolabeled water (³H₂O) produced as a byproduct of β-oxidation.
In Vivo Studies
-
Pharmacodynamic Studies: Rodent models (e.g., Sprague-Dawley rats) are administered CP-640186 via oral gavage. At specified time points post-dose, animals are euthanized, and tissues (liver, muscle) are rapidly collected and flash-frozen. Malonyl-CoA levels are then quantified using techniques like HPLC-MS/MS.
-
Pharmacokinetic Studies: The compound is administered intravenously (IV) and orally (PO) to different groups of animals. Blood samples are collected at multiple time points after dosing. Plasma concentrations of CP-640186 are determined using LC-MS/MS, and standard pharmacokinetic parameters are calculated.
Clinical Perspective and Legacy
There is limited public information regarding the progression of this compound into human clinical trials. Some research notes its metabolic instability, which may have posed a challenge for further development.[8] However, the discovery and characterization of CP-640186 were significant. It served as a crucial tool compound for exploring the biology of ACC inhibition and validated the therapeutic hypothesis of targeting both ACC isozymes for metabolic diseases.[1] The knowledge gained from the program that produced CP-640186 informed the development of subsequent ACC inhibitors, including some that have advanced to clinical studies for conditions like non-alcoholic steatohepatitis (NASH) and diabetes.[9][10][11]
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies potential drugs to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CP-640186 Hydrochloride (CAS: 591778-70-0)
Abstract
This compound is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3] As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, key enzymes in the regulation of lipid metabolism.[4][5][6] By inhibiting ACC, CP-640186 effectively blocks de novo fatty acid synthesis and stimulates fatty acid oxidation.[5][6][7] This dual mechanism of action has positioned it as a valuable research tool and a precursor for developing therapeutics for metabolic diseases such as diabetes and obesity, and more recently, as an agent with potential antiviral and anticancer activities.[8][9][10] This guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and relevant experimental data.
Physicochemical Properties
This compound is a synthetic, bipiperidylcarboxamide-derived compound.[3] It is typically supplied as a white to beige powder and is soluble in water (with warming), DMSO, and ethanol.[7][11][12]
| Property | Value | Reference(s) |
| CAS Number | 591778-70-0 | [1] |
| Molecular Formula | C₃₀H₃₆ClN₃O₃ | |
| Molecular Weight | 522.08 g/mol | [1] |
| Synonyms | CP 640186 hydrochloride, [(3R)-1′-(9-Anthracenylcarbonyl)[1,4′-bipiperidin]-3-yl]-4-morpholinyl-methanone hydrochloride | [7][11] |
| Purity | ≥95% (HPLC) | [7][11] |
| Storage | Store desiccated at room temperature or frozen (-20°C) for long-term stability. Solutions are noted to be unstable and should be prepared fresh.[1][3] | [1][3][7] |
Mechanism of Action
CP-640186 is a potent, allosteric, and reversible inhibitor of both ACC1 and ACC2 isoforms.[3][5] It binds to the carboxyltransferase (CT) domain of the ACC enzyme, specifically at the interface between the two monomers of the CT dimer.[3][7][9] This binding is uncompetitive with respect to ATP and non-competitive with respect to the substrates acetyl-CoA, citrate, and bicarbonate, indicating an interaction with the enzymatic carboxyl transfer reaction.[3][5][6][7]
The inhibition of ACC leads to a reduction in the cellular levels of malonyl-CoA.[5][6] Malonyl-CoA is a critical molecule in lipid metabolism, serving two primary functions:
-
It is the rate-limiting substrate for de novo lipogenesis (DNL), the synthesis of new fatty acids.[13]
-
It acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT-1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[13]
By decreasing malonyl-CoA levels, CP-640186 simultaneously inhibits fatty acid synthesis and promotes fatty acid oxidation.
In Vitro Pharmacology
CP-640186 demonstrates potent activity across various cell-based assays, inhibiting ACC enzymes and modulating lipid metabolism. Its effects on cancer cell growth and viral replication have also been documented.
Enzyme Inhibition & Metabolic Modulation
| Parameter | System / Cell Line | Value (IC₅₀ / EC₅₀) | Reference(s) |
| ACC1 Inhibition (IC₅₀) | Rat Liver | 53 nM | [1][2][4] |
| ACC2 Inhibition (IC₅₀) | Rat Skeletal Muscle | 61 nM | [1][2][4] |
| Fatty Acid Oxidation (EC₅₀) | C2C12 Myotubes | 57 nM | [2][7][14] |
| Fatty Acid Oxidation (EC₅₀) | Rat Epitrochlearis Muscle | 1.3 µM | [2][7][14] |
| Fatty Acid Synthesis Inhibition (EC₅₀) | HepG2 Cells | 0.62 µM | [2][14] |
| Triglyceride Synthesis Inhibition (EC₅₀) | HepG2 Cells | 1.8 µM | [2][14] |
Antiproliferative and Antiviral Activity
| Parameter | System / Virus | Value (IC₅₀) | Reference(s) |
| Cell Growth Inhibition | H460 Lung Cancer Cells | ~30% decrease at 20 µM after 48h | [2][14] |
| Antiviral Activity | Dengue Virus (DENV) | 0.96 µM - 1.69 µM (serotype-dependent) | [8] |
| Antiviral Activity | Zika Virus (ZIKV) | 1.27 µM | [8] |
In Vivo Pharmacology & Pharmacokinetics
Studies in rodent models confirm the efficacy of CP-640186 in modulating lipid metabolism in vivo. It demonstrates good oral bioavailability and dose-dependent effects on tissue malonyl-CoA levels and whole-body fatty acid utilization.
In Vivo Efficacy
| Parameter | Animal Model | Value (ED₅₀) | Reference(s) |
| Fatty Acid Synthesis Inhibition | Sprague-Dawley Rats | 13 mg/kg | [3][5][6] |
| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg | [3][5][6] |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg | [3][5][6] |
| Whole Body Fatty Acid Oxidation | Rats | ~30 mg/kg | [5][6][7] |
| Malonyl-CoA Reduction (Hepatic) | Rats | 55 mg/kg | [5][6] |
| Malonyl-CoA Reduction (Soleus Muscle) | Rats | 6 mg/kg | [5][6] |
| Malonyl-CoA Reduction (Quadriceps) | Rats | 15 mg/kg | [5][6] |
| Malonyl-CoA Reduction (Cardiac) | Rats | 8 mg/kg | [5][6] |
Pharmacokinetic Profile
| Parameter | Sprague-Dawley Rat | ob/ob Mouse | Reference(s) |
| Dosing | 5 mg/kg IV; 10 mg/kg PO | Equal dose level to rat studies | [5] |
| Plasma Half-life (t½) | 1.5 h | 1.1 h | [2][3][5] |
| Oral Bioavailability (F) | 39% | 50% | [2][5] |
| Plasma Clearance (Clp) | 65 mL/min/kg | 54 mL/min/kg | [2][5] |
| Volume of Distribution (Vdss) | 5 L/kg | N/A | [5] |
| Tmax (Oral) | 1.0 h | 0.25 h | [2][5] |
| Cmax (Oral) | 345 ng/mL | 2177 ng/mL | [2][5] |
| AUC₀₋∞ (Oral) | 960 ng·h/mL | 3068 ng·h/mL | [2][5] |
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and evaluation of CP-640186 are proprietary to the originating research institutions. However, based on published literature, the general methodologies can be outlined.
General Experimental Workflow
The evaluation of a novel ACC inhibitor like CP-640186 typically follows a standardized preclinical drug discovery workflow, from initial screening to in vivo efficacy testing.
In Vitro ACC Inhibition Assay (General Method)
-
Objective: To determine the IC₅₀ of CP-640186 against ACC1 and ACC2 isoforms.
-
Methodology: Recombinant rat liver ACC1 and rat skeletal muscle ACC2 are typically used. The assay measures the incorporation of [¹⁴C]bicarbonate into acid-stable [¹⁴C]malonyl-CoA. The reaction is initiated by adding the enzyme to a buffer containing ATP, acetyl-CoA, [¹⁴C]bicarbonate, and varying concentrations of the inhibitor. After incubation, the reaction is stopped, and the radioactivity incorporated into malonyl-CoA is quantified by scintillation counting. IC₅₀ values are calculated from concentration-response curves.[5][6]
Cellular Fatty Acid Oxidation Assay (General Method)
-
Objective: To measure the effect of CP-640186 on fatty acid oxidation in cells.
-
Methodology: C2C12 myotubes or isolated rat epitrochlearis muscle strips are commonly used.[2][6] The cells or tissues are pre-incubated with various concentrations of CP-640186. Subsequently, they are incubated with a medium containing [¹⁴C]-labeled palmitate. The rate of fatty acid oxidation is determined by measuring the amount of ¹⁴CO₂ produced or the amount of ¹⁴C-label incorporated into acid-soluble metabolites. EC₅₀ values are determined from the resulting dose-response data.[2][6][14]
In Vivo Pharmacodynamic Assay (Malonyl-CoA Levels)
-
Objective: To assess the ability of orally administered CP-640186 to lower malonyl-CoA levels in target tissues.
-
Methodology: Male Sprague-Dawley rats are administered CP-640186 via oral gavage at various doses.[5][6] At specific time points after dosing, animals are euthanized, and tissues (e.g., liver, soleus muscle, heart) are rapidly collected and freeze-clamped. Malonyl-CoA is extracted from the tissue homogenates and quantified using methods such as HPLC or LC-MS/MS. ED₅₀ values for malonyl-CoA lowering are then calculated.[5][6]
Summary and Applications
This compound is a well-characterized, potent, and non-selective inhibitor of ACC1 and ACC2. Its ability to decrease malonyl-CoA, thereby inhibiting fat synthesis and promoting fat oxidation, makes it an invaluable tool for metabolic research.[5][6]
-
Metabolic Disease Research: It is widely used in preclinical models to study the roles of ACC and de novo lipogenesis in obesity, insulin (B600854) resistance, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[3][9]
-
Oncology Research: Given the reliance of many cancer cells on elevated fatty acid synthesis, ACC inhibitors like CP-640186 are being explored to study cancer cell metabolism and as potential anticancer therapeutics.[10]
-
Virology Research: Recent findings indicate that by altering the host cell's lipid metabolism, CP-640186 can inhibit the replication of flaviviruses like Dengue and Zika, opening a new avenue for host-targeted antiviral strategies.[8][15]
As a well-documented research compound, CP-640186 serves as a critical reference and starting point for the development of next-generation ACC inhibitors with improved isoform selectivity and pharmacokinetic properties for various therapeutic applications.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-640186 = 95 HPLC 591778-70-0 [sigmaaldrich.com]
- 8. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CP-640186 盐酸盐 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
CP-640186 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CP-640186 hydrochloride, a potent, cell-permeable, and orally active inhibitor of Acetyl-CoA Carboxylase (ACC). This document consolidates key data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the fields of metabolic disease, oncology, and beyond.
Core Compound Properties
This compound is a small molecule inhibitor targeting both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Weight | 522.08 g/mol [1][2][3] |
| Chemical Formula | C₃₀H₃₅N₃O₃ · HCl[2] |
| Appearance | White to off-white solid powder[3] |
| Synonyms | (3R)-Anthracen-9-yl-[3-(morpholine-4-carbonyl)-[1,4′]bipiperidinyl-1′-yl]-methanone hydrochloride[2] |
Mechanism of Action and Signaling Pathway
CP-640186 is an isozyme-nonselective inhibitor of ACC1 and ACC2. ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting ACC, CP-640186 effectively blocks the production of malonyl-CoA. This has a dual impact on lipid metabolism:
-
Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, a critical building block, lead to a decrease in the synthesis of new fatty acids.
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, thereby promoting the oxidation of fatty acids for energy production.
The signaling pathway below illustrates the central role of ACC in lipid metabolism and the mechanism of action for CP-640186.
Quantitative Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties of CP-640186.
In Vitro Efficacy
| Parameter | Species/Cell Line | Target | Value |
| IC₅₀ | Rat | ACC1 | 53 nM |
| IC₅₀ | Rat | ACC2 | 61 nM |
| EC₅₀ | C2C12 cells | Fatty Acid Oxidation | 57 nM |
| EC₅₀ | Rat epitrochlearis muscle | Fatty Acid Oxidation | 1.3 µM |
| EC₅₀ | HepG2 cells | Fatty Acid Synthesis | 0.62 µM |
| EC₅₀ | HepG2 cells | Triglyceride Synthesis | 1.8 µM |
In Vivo Pharmacokinetics
| Parameter | Species (Model) | Dose (Route) | Value |
| Plasma Half-life (t₁/₂) | Rat (Sprague-Dawley) | 10 mg/kg (p.o.) | 1.5 h |
| Bioavailability (F) | Rat (Sprague-Dawley) | 10 mg/kg (p.o.) | 39% |
| Cₘₐₓ | Rat (Sprague-Dawley) | 10 mg/kg (p.o.) | 345 ng/mL |
| AUC₀-∞ | Rat (Sprague-Dawley) | 10 mg/kg (p.o.) | 960 ng·h/mL |
| Plasma Half-life (t₁/₂) | Mouse (ob/ob) | 10 mg/kg (p.o.) | 1.1 h |
| Bioavailability (F) | Mouse (ob/ob) | 10 mg/kg (p.o.) | 50% |
| Cₘₐₓ | Mouse (ob/ob) | 10 mg/kg (p.o.) | 2177 ng/mL |
| AUC₀-∞ | Mouse (ob/ob) | 10 mg/kg (p.o.) | 3068 ng·h/mL |
In Vivo Pharmacodynamics
| Parameter | Species (Model) | Tissue | Value |
| ED₅₀ (Malonyl-CoA Reduction) | Rat | Liver | 55 mg/kg |
| ED₅₀ (Malonyl-CoA Reduction) | Rat | Soleus Muscle | 6 mg/kg |
| ED₅₀ (Malonyl-CoA Reduction) | Rat | Quadriceps Muscle | 15 mg/kg |
| ED₅₀ (Fatty Acid Synthesis Inhibition) | Rat | - | 13 mg/kg |
| ED₅₀ (Fatty Acid Synthesis Inhibition) | Mouse (CD1) | - | 11 mg/kg |
| ED₅₀ (Fatty Acid Synthesis Inhibition) | Mouse (ob/ob) | - | 4 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments involving CP-640186.
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol describes a method to determine the IC₅₀ of CP-640186 against ACC1 and ACC2. The assay measures the production of ADP, which is proportional to ACC activity.
Materials:
-
Recombinant human ACC1 or ACC2
-
This compound
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO₃)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted CP-640186 or vehicle (DMSO) control.
-
Add the ACC enzyme to each well.
-
Initiate the reaction by adding a substrate mixture containing acetyl-CoA, ATP, and NaHCO₃.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of CP-640186 and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Fatty Acid Oxidation Assay in C2C12 Myotubes
This protocol outlines a method to measure the effect of CP-640186 on fatty acid oxidation in differentiated C2C12 cells using a radiolabeled substrate.
Materials:
-
C2C12 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
This compound
-
[¹⁴C]-Palmitic acid complexed to BSA
-
Scintillation fluid
-
96-well cell culture plates
Procedure:
-
Seed C2C12 myoblasts in a 96-well plate and differentiate them into myotubes by incubating in differentiation medium for 4-6 days.
-
Pre-incubate the differentiated myotubes with various concentrations of CP-640186 or vehicle control in serum-free medium for 2 hours.
-
Add [¹⁴C]-palmitic acid-BSA complex to each well and incubate for 2 hours at 37°C.
-
At the end of the incubation, collect the cell culture medium.
-
Separate the ¹⁴CO₂ produced from the un-metabolized [¹⁴C]-palmitic acid by acidifying the medium and trapping the released ¹⁴CO₂.
-
Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.
-
Normalize the fatty acid oxidation rate to the total protein content in each well.
-
Calculate the EC₅₀ value for the stimulation of fatty acid oxidation.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol provides a framework for evaluating the in vivo efficacy of CP-640186 in a mouse model of diet-induced obesity.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Induce obesity in C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Randomize the obese mice into vehicle and treatment groups.
-
Administer CP-640186 (e.g., 10-100 mg/kg) or vehicle by oral gavage once daily for a specified period (e.g., 4 weeks).
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, perform metabolic assessments such as glucose and insulin (B600854) tolerance tests.
-
Collect terminal blood samples for analysis of plasma lipids, glucose, and insulin.
-
Harvest and weigh key metabolic tissues such as liver, epididymal white adipose tissue, and muscle.
-
Analyze tissue malonyl-CoA levels and gene expression related to lipid metabolism.
Workflow and Process Visualization
The following diagrams illustrate the general experimental workflow for evaluating CP-640186.
This technical guide serves as a comprehensive resource for researchers working with this compound. The provided data and protocols are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of ACC inhibition.
References
An In-Depth Technical Guide to CP-640186 Hydrochloride and its Impact on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it serves as a critical tool for investigating the roles of these enzymes in lipid metabolism. By blocking the synthesis of malonyl-CoA, this compound effectively inhibits de novo lipogenesis and stimulates fatty acid oxidation. This technical guide provides a comprehensive overview of the core mechanism of action of CP-640186, its quantitative effects on lipid metabolism, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, and ACC2, which is located on the outer mitochondrial membrane of tissues with high fatty acid oxidation rates, including skeletal muscle, heart, and liver.[1][2]
Malonyl-CoA plays a dual role in lipid metabolism. It is the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN). Additionally, malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[2] Therefore, inhibition of ACC presents an attractive therapeutic strategy for metabolic disorders characterized by dysregulated lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[3]
This compound is an isozyme-nonselective inhibitor of both ACC1 and ACC2.[4] Its ability to simultaneously inhibit fatty acid synthesis and promote fatty acid oxidation makes it a valuable pharmacological tool for studying the integrated regulation of lipid metabolism and for evaluating the therapeutic potential of dual ACC inhibition.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of both ACC1 and ACC2. This inhibition leads to a reduction in the intracellular concentration of malonyl-CoA. The decrease in malonyl-CoA has two major downstream consequences:
-
Inhibition of Fatty Acid Synthesis: With reduced availability of malonyl-CoA, the substrate for fatty acid synthase, the synthesis of new fatty acids is significantly decreased.
-
Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of CPT1, allowing for increased transport of fatty acyl-CoAs into the mitochondria, leading to an enhanced rate of β-oxidation.
The following diagram illustrates the signaling pathway affected by CP-640186.
Mechanism of Action of CP-640186
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of CP-640186
| Parameter | Enzyme/Cell Line | Species | Value | Reference(s) |
| IC50 | ACC1 (liver) | Rat | 53 nM | [5] |
| IC50 | ACC2 (skeletal muscle) | Rat | 61 nM | [5] |
| EC50 (Fatty Acid Oxidation) | C2C12 cells | Mouse | 57 nM | [4] |
| EC50 (Fatty Acid Oxidation) | Epitrochlearis muscle strips | Rat | 1.3 µM | [4] |
Table 2: In Vivo Efficacy of CP-640186 in Rodent Models
| Parameter | Tissue/Model | Species | Value (ED50) | Reference(s) |
| Malonyl-CoA Reduction | Liver | Rat | 55 mg/kg | [4] |
| Malonyl-CoA Reduction | Soleus Muscle | Rat | 6 mg/kg | [4] |
| Malonyl-CoA Reduction | Quadriceps Muscle | Rat | 15 mg/kg | [4] |
| Malonyl-CoA Reduction | Cardiac Muscle | Rat | 8 mg/kg | [4] |
| Fatty Acid Synthesis Inhibition | Whole Body | Rat | 13 mg/kg | [4] |
| Fatty Acid Synthesis Inhibition | Whole Body | CD1 Mice | 11 mg/kg | [4] |
| Fatty Acid Synthesis Inhibition | Whole Body | ob/ob Mice | 4 mg/kg | [4] |
| Fatty Acid Oxidation Stimulation | Whole Body | Rat | ~30 mg/kg | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on lipid metabolism.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol describes a non-radioactive, spectrophotometric assay to measure ACC activity.[1][6]
Materials:
-
Purified recombinant ACC1 or ACC2
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate (KHCO₃)
-
Malonyl-CoA Reductase (coupling enzyme)
-
NADPH
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
In a 96-well plate, add the reaction buffer, ATP, acetyl-CoA, sodium bicarbonate, malonyl-CoA reductase, and NADPH.
-
Add the desired concentration of CP-640186 or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding purified ACC enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) kinetically over 15-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Fatty Acid Synthesis Assay (HepG2 cells)
This protocol details the measurement of de novo fatty acid synthesis in HepG2 cells using [¹⁴C]-acetate incorporation.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
[¹⁴C]-Acetic Acid, sodium salt
-
Phosphate-buffered saline (PBS)
-
Saponification solution (e.g., 30% KOH)
-
Acidification solution (e.g., concentrated HCl)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in 12-well plates and grow to ~80-90% confluency.
-
Pre-treat cells with various concentrations of CP-640186 or vehicle (DMSO) in serum-free medium for 2 hours.
-
Add [¹⁴C]-acetate (final concentration ~1 µCi/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a saponification solution and heat at 70°C for 1 hour to hydrolyze lipids.
-
Cool the samples and acidify with concentrated HCl.
-
Extract the fatty acids by adding hexane, vortexing, and centrifuging to separate the phases.
-
Transfer the upper hexane layer containing the radiolabeled fatty acids to a scintillation vial.
-
Evaporate the hexane and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Cellular Fatty Acid Oxidation Assay (C2C12 cells)
This protocol describes the measurement of fatty acid oxidation in C2C12 myotubes by quantifying the production of [³H]₂O from [³H]-palmitate.[7][8]
Materials:
-
C2C12 myoblasts, differentiated into myotubes
-
Cell culture and differentiation media
-
This compound
-
[9,10-³H]-Palmitic acid
-
Fatty acid-free BSA
-
L-carnitine
-
Perchloric acid (PCA)
-
Dowex 1x8-200 anion exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Differentiate C2C12 myoblasts into myotubes in 6-well plates.
-
Prepare the [³H]-palmitate/BSA conjugate by incubating [³H]-palmitate with fatty acid-free BSA.
-
Pre-incubate the myotubes with various concentrations of CP-640186 or vehicle (DMSO) in serum-free medium containing L-carnitine for 1-2 hours.
-
Add the [³H]-palmitate/BSA conjugate to the cells and incubate for 2-3 hours at 37°C.
-
Transfer the incubation medium to a new tube and stop the reaction by adding PCA.
-
Centrifuge to pellet precipitated proteins.
-
Load the supernatant onto a column containing Dowex anion exchange resin to separate [³H]₂O from unoxidized [³H]-palmitate.
-
Collect the eluate (containing [³H]₂O) into a scintillation vial.
-
Add scintillation cocktail and measure radioactivity.
-
Normalize the counts to the protein concentration of the cell lysate.
Malonyl-CoA Measurement in Tissues
This protocol outlines the extraction and quantification of malonyl-CoA from tissue samples using HPLC-MS/MS.[9]
Materials:
-
Tissue samples (e.g., liver, muscle)
-
Internal standard ([¹³C₃]-malonyl-CoA)
-
Homogenization buffer (e.g., 10% trichloroacetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC-MS/MS system
-
Acetonitrile (B52724), methanol, and formic acid (LC-MS grade)
Procedure:
-
Quickly excise and freeze-clamp tissues in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold homogenization buffer containing the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Isolate the acyl-CoAs from the supernatant using SPE cartridges. Elute the acyl-CoAs with a suitable solvent (e.g., methanol).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
Inject the sample onto the HPLC-MS/MS system.
-
Separate malonyl-CoA from other acyl-CoAs using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify malonyl-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of malonyl-CoA in the tissue based on the ratio of the peak area of the analyte to the internal standard and a standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an ACC inhibitor like CP-640186.
Preclinical Evaluation Workflow for an ACC Inhibitor
Conclusion
This compound is a well-characterized and potent dual inhibitor of ACC1 and ACC2. Its ability to modulate the key regulatory step in fatty acid metabolism makes it an indispensable tool for researchers in the fields of metabolic diseases and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the design and execution of studies aimed at further elucidating the complex interplay of lipid synthesis and oxidation, and for the evaluation of novel therapeutic agents targeting these pathways. The provided visualizations of the mechanism of action and experimental workflow serve to further clarify the role of CP-640186 as a research tool.
References
- 1. static.igem.org [static.igem.org]
- 2. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CP-640186 Hydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 hydrochloride is a potent, cell-permeable, and orally active allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC), ACC1 and ACC2.[1][2] ACC is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the formation of malonyl-CoA. By inhibiting ACC, CP-640186 effectively blocks de novo lipogenesis (fatty acid synthesis) and stimulates fatty acid oxidation. This dual action makes it a valuable research tool for investigating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as other conditions where fatty acid metabolism is dysregulated, including certain cancers and viral infections.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in various research contexts.
Mechanism of Action
CP-640186 binds to the carboxyltransferase (CT) domain of ACC, at the dimer interface, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[1][5] This inhibition is reversible and non-competitive with respect to acetyl-CoA, ATP, citrate, and bicarbonate.[1][6] The reduction in malonyl-CoA levels has two major downstream effects:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the primary building block for the synthesis of new fatty acids. By decreasing its availability, CP-640186 potently inhibits de novo lipogenesis.
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. By reducing malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, leading to an increase in fatty acid oxidation.
References
- 1. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. static.igem.org [static.igem.org]
- 4. Increased Mitochondrial Fatty Acid Oxidation Is Sufficient to Protect Skeletal Muscle Cells from Palmitate-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
Application Notes and Protocols for CP-640186 Hydrochloride In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 hydrochloride is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] ACC is a critical enzyme in fatty acid metabolism, existing in two isoforms: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[4] By inhibiting both isoforms, CP-640186 effectively reduces the levels of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[5] These characteristics make CP-640186 a valuable tool for in vivo research in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[4][6]
Mechanism of Action
CP-640186 allosterically and reversibly inhibits both ACC1 and ACC2.[7] The inhibition is uncompetitive with respect to ATP and non-competitive concerning bicarbonate, acetyl-CoA, and citrate.[2] This dual inhibition decreases the production of malonyl-CoA. Lowered cytosolic malonyl-CoA levels reduce the substrate for de novo lipogenesis, while the reduction of mitochondrial-associated malonyl-CoA relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation [mdpi.com]
- 6. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
Application Notes and Protocols for CP-640186 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC).[1][2] ACC is a critical enzyme in the regulation of fatty acid metabolism, existing in two isoforms: ACC1 (cytosolic) and ACC2 (mitochondrial).[3] By inhibiting both ACC1 and ACC2, CP-640186 effectively blocks the synthesis of malonyl-CoA, a key building block for fatty acid synthesis, and simultaneously promotes fatty acid oxidation.[3][4] This dual action makes CP-640186 a valuable tool for studying metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) in murine models. These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of this compound in mice.
Data Presentation
In Vivo Dosage of this compound in Mice
The following table summarizes the effective doses of CP-640186 administered to mice in various studies. The primary route of administration is oral gavage.
| Mouse Model | Dosage | Dosing Regimen | Vehicle | Observed Effect | Reference |
| ob/ob mice | 4 mg/kg | Single dose | Not specified | ED₅₀ for inhibition of fatty acid synthesis. | [5] |
| CD1 mice | 11 mg/kg | Single dose | Not specified | ED₅₀ for inhibition of fatty acid synthesis. | [5] |
| Diet-Induced Obese C57BL/6J mice | 75 mg/kg | Daily for 4 weeks | 0.5% carboxymethylcellulose | Significantly decreased body weight gain. | [6] |
| ob/ob mice | 4.6 - 21 mg/kg | Single dose | Not specified | Demonstrated acute efficacy in reducing the respiratory quotient, with ED₅₀ values of 4.6, 9.7, and 21 mg/kg at 1, 4, and 8 hours post-dose, respectively. | |
| ob/ob mice | 10 mg/kg | Single dose | Not specified | Pharmacokinetic studies. | [5] |
Signaling Pathway
This compound exerts its effects by inhibiting Acetyl-CoA Carboxylase (ACC), a key regulatory enzyme in fatty acid metabolism. The signaling pathway diagram below illustrates the mechanism of action of CP-640186.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Preparation of this compound for Oral Gavage
a) 0.5% Carboxymethylcellulose (CMC) Vehicle [6]
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (medium viscosity)
-
Sterile, deionized water
-
-
Procedure:
-
Heat a portion of the total required volume of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of cold sterile water and continue to stir.
-
Allow the solution to cool to room temperature while stirring. The solution should become clear and viscous.
-
Weigh the required amount of this compound and add it to the 0.5% CMC solution.
-
Vortex or sonicate the mixture until the compound is fully suspended. Prepare fresh daily.
-
b) DMSO/SBE-β-CD/Saline Vehicle
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
For the final formulation, mix 10% of the DMSO stock solution with 90% of the 20% SBE-β-CD in saline solution.
-
Ensure the final solution is clear before administration.
-
In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model[6]
This protocol outlines a typical study design to evaluate the efficacy of CP-640186 in a diet-induced obesity model.
Caption: Experimental workflow for a diet-induced obesity study.
-
Animal Model: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.
-
Diet: A high-fat diet (e.g., 45-60% kcal from fat) is administered for a period of 16 weeks to induce obesity and insulin (B600854) resistance. A control group is fed a standard chow diet.
-
Grouping: After the diet induction period, mice are randomized into treatment groups (e.g., vehicle control and CP-640186).
-
Drug Administration: this compound (e.g., 75 mg/kg) or vehicle is administered daily via oral gavage for 4 weeks.[6]
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
-
Endpoint Analysis:
-
Oral Glucose Tolerance Test (OGTT): Performed after the treatment period to assess glucose homeostasis.
-
Magnetic Resonance Imaging (MRI): Used to determine body composition (fat mass and lean mass).
-
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues (e.g., liver, adipose tissue, muscle) are collected for further analysis (e.g., gene expression, histology, lipid content).
Oral Glucose Tolerance Test (OGTT) Protocol
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg dose of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
MRI for Body Composition Analysis
-
Instrumentation: An MRI analyzer designed for small animals (e.g., EchoMRI).
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Weigh the mouse.
-
Place the conscious mouse in the appropriate holder.
-
Insert the holder into the MRI machine.
-
Initiate the scan, which typically takes a few minutes.
-
The instrument software will provide measurements of fat mass, lean mass, and free water.
-
-
Note: Anesthesia is generally not required for this procedure.
Conclusion
This compound is a powerful research tool for investigating the role of fatty acid metabolism in various disease states. The provided dosages, protocols, and pathway information offer a comprehensive guide for researchers to design and execute in vivo studies in mice. Careful consideration of the appropriate mouse model, dosage, and experimental endpoints is crucial for obtaining robust and reproducible data.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-640186 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of CP-640186 hydrochloride stock solutions for in vitro and in vivo research. CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3]
Physicochemical and Pharmacokinetic Properties
This compound is an orally active compound that inhibits both ACC1 and ACC2 isoforms.[1][4][5] This inhibition reduces the synthesis of malonyl-CoA, a key molecule in fatty acid metabolism.[1][6]
| Property | Value | Source |
| Molecular Weight | 485.62 g/mol (CP-640186) 522.08 g/mol (this compound) | [2][4][7] |
| IC50 (ACC1, rat liver) | 53 nM | [1][2][8] |
| IC50 (ACC2, rat skeletal muscle) | 61 nM | [1][2][8] |
| Formulation | Crystalline solid | [9][10] |
In Vitro and In Vivo Efficacy
CP-640186 has demonstrated efficacy in various cell-based assays and animal models, primarily through the modulation of fatty acid metabolism.
| Model System | Effect | Effective Concentration/Dose | Source |
| C2C12 cells | Stimulation of fatty acid oxidation | EC50 = 57 nM | [8] |
| Rat epitrochlearis muscle strips | Stimulation of fatty acid oxidation | EC50 = 1.3 µM | [2] |
| HepG2 cells | Inhibition of fatty acid synthesis | EC50 = 0.62 µM | [5] |
| HepG2 cells | Inhibition of triglyceride synthesis | EC50 = 1.8 µM | [5] |
| Sprague-Dawley rats | Inhibition of fatty acid synthesis | ED50 = 13 mg/kg | [8] |
| CD1 mice | Inhibition of fatty acid synthesis | ED50 = 11 mg/kg | [8] |
| ob/ob mice | Inhibition of fatty acid synthesis | ED50 = 4 mg/kg | [8] |
Solubility Data
It is crucial to use a high-purity solvent to prepare the stock solution. Note that the hygroscopic nature of DMSO can affect solubility, so using a fresh, unopened vial is recommended.[1]
| Solvent | Solubility | Source |
| DMSO | 30 mg/mL | [9][10] |
| Ethanol | 30 mg/mL | [9][10] |
| PBS (pH 7.2) | 10 mg/mL | [9][10] |
| DMF | 30 mg/mL | [9][10] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.522 mg of the compound (based on a molecular weight of 522.08 g/mol for the hydrochloride salt).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 0.522 mg of the compound, add 100 µL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution if necessary.[7]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[8] However, some sources suggest that solutions may be unstable and should be prepared fresh.[4] It is recommended to test the stability under your specific experimental conditions. Protect from light.[8]
Caption: Workflow for Preparing this compound Stock Solution.
Signaling Pathway of CP-640186
CP-640186 inhibits Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway.[1][6] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA.[6] By inhibiting ACC, CP-640186 reduces the intracellular levels of malonyl-CoA.[11] This has two major downstream effects:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a critical building block for the synthesis of new fatty acids. Reduced levels of malonyl-CoA directly inhibit this process.[11]
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for beta-oxidation.[11] By reducing malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, leading to an increase in fatty acid oxidation.[11]
Recent studies have also suggested that CP-640186 can impact other signaling pathways, such as the Rac1/PAK2 pathway, independently of its effects on the actin cytoskeleton.[6]
Caption: Mechanism of Action of CP-640186.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-640186 Hydrochloride Solubility in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-640186 hydrochloride is a potent, cell-permeable, and orally active allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC), ACC1 and ACC2, with IC₅₀ values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively[1][2]. As a key regulator of fatty acid metabolism, ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis[3][4]. Inhibition of ACC by CP-640186 leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation[4][5]. These mechanisms make it a valuable tool for research in metabolic diseases such as obesity and diabetes, as well as in cancer research[4][6]. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and protocols for its preparation and storage.
Quantitative Solubility Data
The solubility of this compound in DMSO has been reported by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, using a fresh, anhydrous grade of DMSO is highly recommended[1][2].
| Solubility in DMSO | Molar Concentration (approx.) | Source | Notes |
| 100 mg/mL | 205.92 mM | MedchemExpress | Requires sonication to dissolve.[1] |
| 97 mg/mL | 199.74 mM | Selleck Chemicals | Use of fresh DMSO is recommended as moisture can reduce solubility.[2] |
| 50 mg/mL | 102.96 mM | Sigma-Aldrich | - |
| 40 mg/mL | 82.37 mM | Sigma-Aldrich | - |
| 30 mg/mL | 61.78 mM | Cayman Chemical | - |
Note: The molecular weight of CP-640186 (free base) is 485.62 g/mol . The calculations for molar concentration are based on this molecular weight.
Experimental Protocols
3.1. Preparation of a Stock Solution (e.g., 100 mg/mL in DMSO)
This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aliquoting the Compound: Aseptically weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the vial. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator. Sonicate for 10-15 minutes, or until the solution is clear. Intermittently vortex the vial during sonication.
-
Visually inspect the solution to ensure no particulate matter remains.
-
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
3.2. Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Dilution: Using a calibrated micropipette, dilute the stock solution to the desired final concentration with the appropriate cell culture medium or buffer immediately before use.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent degradation of the compound.
Signaling Pathway
This compound acts by inhibiting Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway. The diagram below illustrates the mechanism of action of CP-640186.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in a cell-based assay.
Caption: General experimental workflow for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 | 美国InvivoChem [invivochem.cn]
CP-640186 Hydrochloride: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 hydrochloride is a potent, cell-permeable, and orally active inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway. With near-equal inhibitory activity against both ACC1 and ACC2 isoforms, CP-640186 serves as a valuable tool for investigating the role of fatty acid metabolism in cancer cell proliferation, survival, and therapeutic resistance. These application notes provide a comprehensive overview of CP-640186's mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in cancer research.
Introduction
Altered lipid metabolism is a hallmark of many cancers, where cancer cells exhibit increased de novo fatty acid synthesis to support rapid proliferation, membrane biogenesis, and signaling molecule production. Acetyl-CoA Carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1] Inhibition of ACC presents a promising therapeutic strategy to target this metabolic vulnerability in cancer.[2][3]
This compound is an isozyme-nonselective ACC inhibitor that effectively reduces malonyl-CoA levels, thereby inhibiting fatty acid synthesis and stimulating fatty acid oxidation.[4] Its utility has been demonstrated in various cancer cell lines, where it can induce cell growth inhibition, cell cycle arrest, and apoptosis.[5][6][7] This document outlines detailed protocols for utilizing CP-640186 in preclinical cancer models.
Mechanism of Action
CP-640186 allosterically binds to the carboxyltransferase (CT) domain of both ACC1 and ACC2, preventing the dimerization of the enzyme, which is essential for its catalytic activity.[5] This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA. The subsequent depletion of malonyl-CoA has two primary effects relevant to cancer biology:
-
Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate for fatty acid synthase (FASN), thereby impeding the production of new fatty acids required for membrane formation and other cellular processes in rapidly dividing cancer cells.[1]
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, leading to an increase in fatty acid oxidation.[4][5]
The dual effects of CP-640186 can lead to energy stress, accumulation of reactive oxygen species (ROS), and ultimately, cancer cell death.
Signaling Pathway
The inhibition of ACC by CP-640186 impacts key cellular signaling pathways involved in metabolism and cell growth.
Data Presentation
In Vitro Activity of CP-640186
| Parameter | Cell Line | Species | Value | Reference |
| IC₅₀ (ACC1) | Rat Liver | Rat | 53 nM | [4][6] |
| IC₅₀ (ACC2) | Rat Skeletal Muscle | Rat | 61 nM | [4][6] |
| Growth Inhibition | H460 (Lung Cancer) | Human | 20 µM (48h) | [6] |
| EC₅₀ (Fatty Acid Synthesis Inhibition) | HepG2 (Liver Cancer) | Human | 0.62 µM | [8] |
| EC₅₀ (Triglyceride Synthesis Inhibition) | HepG2 (Liver Cancer) | Human | 1.8 µM | [8] |
| EC₅₀ (Fatty Acid Oxidation Stimulation) | C2C12 (Myoblast) | Mouse | 57 nM |
In Vivo Activity and Pharmacokinetics of CP-640186
| Parameter | Animal Model | Value | Reference |
| ED₅₀ (Fatty Acid Synthesis Inhibition) | Rats | 13 mg/kg | [4] |
| ED₅₀ (Fatty Acid Synthesis Inhibition) | CD1 Mice | 11 mg/kg | [4] |
| ED₅₀ (Fatty Acid Synthesis Inhibition) | ob/ob Mice | 4 mg/kg | [4] |
| ED₅₀ (Malonyl-CoA Reduction - Liver) | Rats | 55 mg/kg | [4] |
| ED₅₀ (Malonyl-CoA Reduction - Soleus Muscle) | Rats | 6 mg/kg | [4] |
| Plasma Half-life (t₁/₂) | Sprague-Dawley Rats | 1.5 h | [4] |
| Oral Bioavailability | Sprague-Dawley Rats | 39% | [4] |
| Cₘₐₓ (10 mg/kg, oral) | Sprague-Dawley Rats | 345 ng/mL | [4] |
| Tₘₐₓ (10 mg/kg, oral) | Sprague-Dawley Rats | 1.0 h | [4] |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: In Vitro Cell Viability Assay (Crystal Violet)
This protocol is for assessing the effect of CP-640186 on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H460, A549, HepG2)
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Solubilization Solution (e.g., 1% SDS in PBS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of CP-640186 in DMSO.
-
Prepare serial dilutions of CP-640186 in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).[6]
-
-
Staining:
-
Gently aspirate the medium from each well.
-
Wash each well once with 200 µL of PBS.
-
Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Aspirate the methanol.
-
Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[9]
-
Gently wash the plate with tap water until the water runs clear.
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Quantification:
-
Add 100 µL of Solubilization Solution to each well.
-
Place the plate on a shaker for 15-20 minutes to dissolve the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with CP-640186 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of CP-640186 or vehicle control for the specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) from each well.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of CP-640186 on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well tissue culture plates
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with CP-640186 as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.[1]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blotting for ACC Phosphorylation
This protocol is to assess the inhibition of ACC activity by measuring the phosphorylation status of ACC.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (low percentage or gradient for high MW proteins)
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as previously described.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel. Due to the high molecular weight of ACC (~265-280 kDa), a low percentage (e.g., 6%) or gradient (e.g., 4-12%) gel is recommended.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-ACC or anti-ACC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ACC signal to the total ACC signal.
-
Protocol 5: In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of CP-640186 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the dosing solution of CP-640186 in the vehicle.
-
Administer CP-640186 (e.g., 10-100 mg/kg) or vehicle to the mice via oral gavage daily or as determined by pharmacokinetic studies.[6]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Conclusion
This compound is a potent and versatile tool for investigating the role of fatty acid metabolism in cancer. The data and protocols presented here provide a framework for researchers to effectively utilize this compound in both in vitro and in vivo settings to explore novel therapeutic strategies targeting the metabolic dependencies of cancer cells. As with any experimental work, optimization of these protocols for specific cell lines and models is recommended.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: CP-640186 Hydrochloride in Metabolic Syndrome Research
Introduction CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] It acts as a reversible, allosteric inhibitor that is non-selective for the two main isoforms, ACC1 and ACC2.[3][4] ACC is a critical enzyme in the regulation of fatty acid metabolism; ACC1 is the rate-limiting enzyme in fatty acid synthesis, primarily expressed in lipogenic tissues like the liver and adipose tissue, while ACC2 is found in oxidative tissues such as skeletal muscle and the heart, where its product, malonyl-CoA, regulates fatty acid oxidation.[5][6] By inhibiting both isoforms, CP-640186 simultaneously blocks the synthesis of new fatty acids and promotes the oxidation of existing ones. This dual mechanism makes it a valuable research tool for studying metabolic syndrome, a condition characterized by interconnected factors like obesity, insulin (B600854) resistance, dyslipidemia, and hypertension.[3][6][7][8]
Mechanism of Action
CP-640186 binds to the carboxyltransferase (CT) domain of both ACC1 and ACC2, preventing the conversion of acetyl-CoA to malonyl-CoA.[4][9] This reduction in cellular malonyl-CoA levels has two major consequences:
-
Inhibition of Fatty Acid Synthesis: Lower levels of malonyl-CoA, the primary building block for new fatty acids, directly suppress de novo lipogenesis. This is primarily an effect of ACC1 inhibition.[5][10]
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[7] By reducing malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, thereby increasing the rate of fatty acid oxidation. This is a key consequence of ACC2 inhibition.[7][10]
This dual action favorably impacts the underlying pathologies of metabolic syndrome by reducing fat accumulation and improving energy substrate utilization.[3]
Caption: Mechanism of CP-640186 on fatty acid metabolism.
Data Presentation
Table 1: In Vitro Potency and Efficacy of CP-640186
This table summarizes the inhibitory and stimulatory concentrations of CP-640186 in various cell-free and cell-based assays.
| Parameter | System/Cell Line | Target/Process | Value | Reference |
| IC₅₀ | Rat Liver | ACC1 | 53 nM | [1][11][12] |
| IC₅₀ | Rat Skeletal Muscle | ACC2 | 61 nM | [1][11][12] |
| EC₅₀ | HepG2 cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [1][11] |
| EC₅₀ | HepG2 cells | Triglyceride Synthesis Inhibition | 1.8 µM | [1][3][11] |
| EC₅₀ | C2C12 cells | Palmitate Oxidation Stimulation | 57 nM | [3][4] |
| EC₅₀ | Isolated Rat Muscle | Palmitate Oxidation Stimulation | 1.3 µM | [3][11] |
Table 2: In Vivo Efficacy of CP-640186
This table outlines the effective doses of CP-640186 required to modulate metabolic parameters in animal models.
| Parameter | Animal Model | Tissue/Endpoint | Value (ED₅₀) | Reference |
| Malonyl-CoA Reduction | Sprague-Dawley Rats | Soleus Muscle | 6 mg/kg | [3] |
| Cardiac Muscle | 8 mg/kg | [3] | ||
| Quadriceps Muscle | 15 mg/kg | [3] | ||
| Liver | 55 mg/kg | [3] | ||
| Fatty Acid Synthesis Inhibition | ob/ob Mice | Whole Body | 4 mg/kg | [3][4] |
| CD1 Mice | Whole Body | 11 mg/kg | [3][4] | |
| Sprague-Dawley Rats | Whole Body | 13 mg/kg | [3][4] | |
| Fatty Acid Oxidation Stimulation | Sprague-Dawley Rats | Whole Body | ~30 mg/kg | [3][9] |
Table 3: Pharmacokinetic Properties of CP-640186 in Rats
This table provides key pharmacokinetic parameters following oral administration.
| Parameter | Value | Reference |
| Plasma Half-life (t½) | 1.5 h | [1][4] |
| Bioavailability | 39% | [1] |
| Time to Max Concentration (Tₘₐₓ) | 1.0 h | [1] |
| Max Concentration (Cₘₐₓ) | 345 ng/mL | [1][4] |
| Area Under Curve (AUC₀₋∞) | 960 ng•h/mL | [1][4] |
Experimental Protocols
Compound Handling and Preparation
-
Form: CP-640186 is typically supplied as a hydrochloride salt.[4]
-
Solubility: Soluble in DMSO (e.g., 97 mg/mL).[12] For in vivo studies, a suitable vehicle must be prepared.
-
Storage: Store the solid compound at +2°C to +8°C, protected from light.[4] Following reconstitution in a solvent like DMSO, it is recommended to aliquot and freeze at -20°C or -80°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[4][11] For in vivo experiments, it is best to prepare working solutions freshly on the day of use.[1][11]
Caption: General workflow for in vivo efficacy testing.
Protocol 1: In Vitro ACC Enzyme Inhibition Assay
This protocol is designed to determine the IC₅₀ of CP-640186 against purified ACC1 and ACC2 enzymes. The assay measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Materials:
-
Purified recombinant rat liver ACC1 and skeletal muscle ACC2.
-
This compound.
-
Assay Buffer: 50 mM HEPES, 2 mM MgCl₂, 1 mM DTT, pH 7.5.
-
Substrates: Acetyl-CoA, ATP, [¹⁴C]Sodium Bicarbonate.
-
Stop Solution: 1 M HCl.
-
Scintillation fluid and vials.
Procedure:
-
Prepare serial dilutions of CP-640186 in DMSO, then dilute further into the Assay Buffer.
-
In a microplate, add 10 µL of the diluted compound or vehicle (DMSO control).
-
Add 70 µL of a master mix containing Assay Buffer, ATP (2 mM), Acetyl-CoA (0.2 mM), and purified ACC enzyme (final concentration ~5-10 nM).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of [¹⁴C]Sodium Bicarbonate (final concentration 5 mM, specific activity ~50 mCi/mmol).
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding 25 µL of 1 M HCl.
-
Transfer the reaction mixture to a scintillation vial, evaporate to dryness under a stream of air to remove unreacted [¹⁴C]bicarbonate.
-
Reconstitute the residue in 100 µL of water, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cellular Fatty Acid Synthesis Assay in HepG2 Cells
This protocol measures the rate of de novo fatty acid synthesis in human hepatoma (HepG2) cells by quantifying the incorporation of [¹⁴C]acetate.
Materials:
-
HepG2 cells.
-
Culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
[¹⁴C]Sodium Acetate.
-
Lysis Buffer: 0.1 M NaOH.
-
Scintillation fluid.
Procedure:
-
Seed HepG2 cells in a 24-well plate and grow to ~80-90% confluency.
-
Wash the cells twice with serum-free medium.
-
Pre-incubate the cells for 1 hour in serum-free medium containing various concentrations of CP-640186 or vehicle (DMSO).
-
Add [¹⁴C]Sodium Acetate to a final concentration of 0.5 µCi/mL.
-
Incubate for 2 hours at 37°C.
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH and incubating for 1 hour.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation fluid and measure radioactivity.
-
Normalize the counts to total protein content for each well. Calculate the EC₅₀ for the inhibition of fatty acid synthesis.[3]
Protocol 3: Cellular Fatty Acid Oxidation Assay in C2C12 Myotubes
This protocol assesses the effect of CP-640186 on fatty acid oxidation by measuring the production of [³H]₂O from [³H]palmitate.
Materials:
-
C2C12 myoblasts, differentiated into myotubes.
-
[9,10-³H]Palmitic acid complexed to BSA.
-
This compound.
-
Krebs-Ringer Bicarbonate Buffer (KRBB).
-
Activated charcoal.
Procedure:
-
Seed C2C12 myoblasts and differentiate them into myotubes over 4-6 days.
-
Wash the myotubes with KRBB.
-
Pre-incubate the cells for 30 minutes in KRBB containing various concentrations of CP-640186 or vehicle.
-
Initiate the assay by adding KRBB containing [³H]palmitate-BSA complex (final concentration ~0.5 µCi/mL, 200 µM palmitate).
-
Incubate for 90 minutes at 37°C.
-
After incubation, transfer 200 µL of the supernatant to a new tube.
-
Add 50 µL of 1 M HCl to precipitate any remaining protein. Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the acid-soluble supernatant to a tube containing 50 µL of 10% activated charcoal to remove unoxidized [³H]palmitate. Vortex and centrifuge.
-
Transfer the final supernatant, containing the [³H]₂O product, to a scintillation vial.
-
Add scintillation fluid and measure radioactivity to determine the rate of fatty acid oxidation. Calculate the EC₅₀ for stimulation.[3]
Protocol 4: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a chronic study to evaluate the efficacy of CP-640186 in an established model of metabolic syndrome.[5]
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.[13]
-
Induce obesity and insulin resistance by feeding a high-fat diet (HFD, e.g., 60% kcal from fat) for 12-16 weeks.[14] A control group is fed a standard chow diet.
Procedure:
-
After the diet induction period, confirm the metabolic syndrome phenotype (increased body weight, hyperglycemia, insulin resistance).
-
Randomize HFD-fed mice into treatment groups (n=8-10 per group): Vehicle control and CP-640186 (e.g., 10, 30, 100 mg/kg).
-
Administer the compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake 2-3 times per week.
-
Towards the end of the study, perform an Oral Glucose Tolerance Test (OGTT) and/or an Insulin Tolerance Test (ITT) to assess glucose homeostasis and insulin sensitivity.[14]
-
At the end of the treatment period, collect terminal blood samples for analysis of plasma triglycerides, cholesterol, and insulin.
-
Euthanize the animals and harvest tissues (liver, epididymal white adipose tissue, skeletal muscle).
-
Analyze liver tissue for triglyceride content and histology (steatosis).
-
Analyze liver and muscle tissue for malonyl-CoA levels to confirm target engagement.
-
Statistically analyze the data to compare the effects of CP-640186 treatment against the vehicle control group. A similar protocol was used to test a different ACC inhibitor where CP-640186 was used as a positive control.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
- 5. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treating the metabolic syndrome: acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CP-640186 = 95 HPLC 591778-70-0 [sigmaaldrich.com]
- 10. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. advinus.com [advinus.com]
Application Notes and Protocols: CP-640186 Hydrochloride for Dengue Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health concern with four distinct serotypes (DENV-1, -2, -3, and -4). Currently, there are no widely effective antiviral therapies available. Recent research has highlighted the critical role of host cellular lipid metabolism in the DENV replication cycle. The virus manipulates the host's fatty acid synthesis pathway to facilitate the formation of its replication complexes.[1][2][3] This dependency presents a promising target for antiviral drug development.
CP-640186 hydrochloride is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid biosynthesis pathway.[4][5][6] By blocking ACC, CP-640186 disrupts the cellular lipid environment essential for viral proliferation, thereby inhibiting DENV infection.[7][8] These application notes provide a summary of the antiviral activity of CP-640186 against dengue virus and detailed protocols for its evaluation.
Quantitative Data Summary
This compound has demonstrated significant antiviral activity against all four dengue virus serotypes and other related flaviviruses. The following tables summarize its efficacy in various in vitro assays.
Table 1: In Vitro Efficacy of CP-640186 against Dengue Virus Serotypes
| Virus Serotype | Cell Line | Assay Type | IC50 (µM) | Reference |
| DENV-1 | BHK-21 | Cellular Viability | 0.96 | [7][9] |
| DENV-2 | BHK-21 | Cellular Viability | 1.22 | [7][9] |
| DENV-3 | BHK-21 | Cellular Viability | 0.99 | [7][9] |
| DENV-4 | BHK-21 | Cellular Viability | 1.69 | [7][9] |
Table 2: Additional In Vitro Efficacy and Cytotoxicity Data
| Parameter | Virus/Cell Line | Value (µM) | Reference |
| EC50 | DENV-2 in BHK-21 cells | 0.50 | [7][9] |
| IC50 | Zika Virus in BHK-21 cells | 1.27 | [7][9] |
| Cytotoxicity | No significant effect on BHK-21 cell viability at concentrations up to 20 µM | >20 | [9] |
Mechanism of Action: Signaling Pathway
Dengue virus infection has been shown to modulate cellular metabolism, in part by affecting the AMPK/ACC signaling pathway.[7][10] CP-640186 acts as a noncompetitive inhibitor of ACC, which is downstream of AMPK.[7][9] By inhibiting ACC, CP-640186 increases the phosphorylation of ACC, thereby deactivating it and disrupting the fatty acid synthesis necessary for viral replication.[7][8]
References
- 1. genomica.uaslp.mx [genomica.uaslp.mx]
- 2. researchgate.net [researchgate.net]
- 3. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Competitive Reverse Transcription-PCR for Quantification of Dengue Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. geneticsmr.com [geneticsmr.com]
Application Notes and Protocols for CP-640186: An In Vitro Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro efficacy of CP-640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). The provided data and protocols are intended to guide researchers in designing and executing experiments to investigate the effects of CP-640186 on fatty acid metabolism.
Introduction
CP-640186 is a small molecule inhibitor targeting both ACC1 and ACC2, the key enzymes responsible for the carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. By inhibiting ACC, CP-640186 effectively blocks the production of fatty acids and can stimulate fatty acid oxidation. Its dual inhibitory action makes it a valuable tool for studying metabolic pathways and a potential therapeutic agent for metabolic diseases.
Data Presentation
The in vitro efficacy of CP-640186 has been characterized by its half-maximal inhibitory concentration (IC50) against its target enzymes and its half-maximal effective concentration (EC50) in various cell-based assays.
| Parameter | Target/Assay | Species/Cell Line | Effective Concentration | Reference |
| IC50 | Rat Liver ACC1 | Rat | 53 nM | [1][2][3][4][5] |
| IC50 | Rat Skeletal Muscle ACC2 | Rat | 61 nM | [1][2][3][4][5] |
| IC50 | Human Recombinant ACC1 | Human | 0.41 µM | [1] |
| EC50 | Inhibition of Fatty Acid Synthesis | HepG2 cells | 0.62 µM | [1] |
| EC50 | Inhibition of Triglyceride (TG) Synthesis | HepG2 cells | 1.8 µM | [1] |
| EC50 | Stimulation of Palmitate Acid Oxidation | C2C12 cells | 57 nM | [1] |
| EC50 | Stimulation of Palmitate Acid Oxidation | Isolated Rat Epitrochlearis Muscle | 1.3 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CP-640186 and a general workflow for assessing its in vitro efficacy.
Figure 1: Mechanism of action of CP-640186.
Figure 2: General experimental workflow.
Experimental Protocols
Preparation of CP-640186 Stock Solution
Materials:
-
CP-640186 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the CP-640186 powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of CP-640186 in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.86 mg of CP-640186 (Molecular Weight: 485.62 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol is a generalized procedure based on spectrophotometric measurement of ACC activity.
Materials:
-
Purified ACC1 or ACC2 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate (NaHCO₃)
-
CP-640186 stock solution
-
Coupling enzyme system (e.g., pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase)
-
NADH
-
96-well microplate, UV-transparent
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, ATP, Acetyl-CoA, NaHCO₃, the coupling enzyme system, and NADH.
-
Prepare serial dilutions of CP-640186 in Assay Buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the desired volume of the CP-640186 dilutions or vehicle control to respective wells.
-
Add the purified ACC enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ACC activity.
-
Calculate the percentage of inhibition for each concentration of CP-640186 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of Fatty Acid Synthesis in HepG2 Cells
This protocol describes the measurement of de novo fatty acid synthesis using a radiolabeled precursor.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
CP-640186 stock solution
-
[¹⁴C]-Acetate
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Protocol:
-
Seed HepG2 cells in 24-well plates and allow them to adhere and grow to 80-90% confluency.
-
Prepare various concentrations of CP-640186 in the cell culture medium. Include a vehicle control (DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CP-640186 or vehicle.
-
Pre-incubate the cells with the compound for a specified time (e.g., 2 hours).
-
Add [¹⁴C]-Acetate to each well at a final concentration of, for example, 1 µCi/mL.
-
Incubate the cells for an additional period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
Terminate the incubation by aspirating the medium and washing the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration of each sample.
-
Calculate the percentage of inhibition of fatty acid synthesis for each CP-640186 concentration compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Stimulation of Fatty Acid Oxidation in C2C12 Myotubes
This protocol outlines the measurement of fatty acid oxidation by quantifying the production of radiolabeled CO₂ or acid-soluble metabolites.
Materials:
-
C2C12 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
CP-640186 stock solution
-
[¹⁴C]-Palmitate complexed to BSA
-
96-well cell culture plates with a corresponding filter plate for CO₂ trapping
-
Scintillation counter
Protocol:
-
Seed C2C12 myoblasts in 96-well plates and differentiate them into myotubes by switching to differentiation medium for 4-6 days.
-
Prepare various concentrations of CP-640186 in the appropriate assay buffer.
-
Wash the myotubes with PBS and pre-incubate with the different concentrations of CP-640186 or vehicle control for a defined period (e.g., 1 hour).
-
Initiate the fatty acid oxidation assay by adding the [¹⁴C]-Palmitate-BSA complex to each well.
-
Seal the plate with a filter plate containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or β-phenylethylamine).
-
Incubate the plates at 37°C for a specified time (e.g., 1-2 hours).
-
To measure CO₂ production, remove the filter plate and place each filter paper into a scintillation vial.
-
To measure acid-soluble metabolites (representing incomplete oxidation), add perchloric acid to each well of the cell plate to stop the reaction and precipitate macromolecules. Centrifuge the plate and collect the supernatant.
-
Add scintillation cocktail to the vials containing the filter papers or the supernatants and measure radioactivity using a scintillation counter.
-
Normalize the results to the protein concentration in each well.
-
Calculate the fold-stimulation of fatty acid oxidation for each CP-640186 concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the fold-stimulation against the logarithm of the inhibitor concentration.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always follow appropriate laboratory safety procedures when handling chemicals and radioactive materials.
References
- 1. Fatty acid oxidation assay [protocols.io]
- 2. Increased Mitochondrial Fatty Acid Oxidation Is Sufficient to Protect Skeletal Muscle Cells from Palmitate-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: CP-640186 Hydrochloride
Welcome to the technical support center for CP-640186 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is soluble in several organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture-absorbing DMSO.[1][2] Sonication or a warm water bath can be used to facilitate dissolution.[3][4] For aqueous buffers, solubility is significantly lower.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: The solid form of this compound is stable for years when stored at -20°C, protected from light.[5] There is conflicting information regarding the stability of stock solutions. Some suppliers suggest that solutions are unstable and should be prepared fresh for each experiment.[3] Others indicate that DMSO stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to a year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1] Given the discrepancy, it is advisable to conduct a stability test for your specific experimental conditions if long-term storage is necessary.
Q3: I am observing variable or lower-than-expected potency in my experiments. What could be the cause?
A3: Variability in potency can be attributed to several factors, with solution instability being a primary concern. If you are using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded. It is also crucial to ensure complete dissolution of the compound when preparing your working solutions. Incomplete dissolution will lead to a lower effective concentration. Finally, confirm the accuracy of your serial dilutions and the final concentration in your assay.
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: While this compound has some solubility in water (50 mg/mL according to one source) and PBS (pH 7.2) (10 mg/mL), it is generally less soluble than in organic solvents.[5] When diluting a DMSO stock solution into an aqueous buffer for your final working concentration, ensure the final DMSO concentration is compatible with your experimental system (e.g., cell culture, enzyme assay) and does not exceed a level that could cause toxicity or other off-target effects. If precipitation is observed upon dilution, you may need to adjust your dilution scheme or use a different solvent system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms when diluting stock solution in aqueous buffer. | The solubility limit of this compound has been exceeded in the final buffer. | - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it is tolerated by your experimental system.- Prepare a more dilute stock solution to reduce the amount of organic solvent added to the aqueous buffer.- Test alternative aqueous buffers or solvent systems. |
| Inconsistent experimental results between batches. | - Degradation of the compound in stored stock solutions.- Incomplete initial dissolution of the solid compound.- Use of DMSO that has absorbed moisture. | - Prepare fresh stock solutions for each experiment or validate the stability of your stored aliquots.- Ensure complete dissolution by visual inspection and consider using sonication.- Use fresh, anhydrous grade DMSO for preparing stock solutions.[1][2] |
| Lower than expected activity of the compound. | - Degradation of the compound.- Inaccurate concentration of the stock solution.- Adsorption of the compound to plasticware. | - Use freshly prepared solutions.- Verify the concentration of your stock solution, if possible, using an analytical method like HPLC.- Consider using low-adsorption plasticware for preparing and storing solutions. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Source |
| DMSO | 30 mg/mL | [5][6] |
| DMSO | 45 mg/mL (Sonication recommended) | [4] |
| DMSO | 50 mg/mL | |
| DMSO | 97 mg/mL (Use fresh DMSO) | [1] |
| DMSO | 100 mg/mL (Ultrasonic recommended) | [2] |
| Water | 50 mg/mL | |
| Ethanol | Soluble | [4] |
| Ethanol | 30 mg/mL | [5][6] |
| Ethanol | 97 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [5][6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (Sonication recommended) | [4] |
Storage and Stability
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | ≥ 4 years | [5] |
| Solid Powder | -20°C | 3 years | [1][3][4] |
| In Solvent (DMSO) | -80°C | 1 year | [1][4] |
| In Solvent (DMSO) | -20°C | Up to 3 months | |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
| In Solvent | Solutions are unstable, prepare fresh | - | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. (Molecular Weight: 522.08 g/mol for the hydrochloride salt).
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
If not for immediate use, aliquot the stock solution into single-use volumes in low-adsorption tubes and store at -80°C.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing stock solution stability.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: CP-640186 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CP-640186 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
CP-640186 is a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms.[1][2][3][4][5][6][7][8][9] It binds to the carboxyltransferase (CT) domain of ACC, acting as a reversible, allosteric inhibitor.[4] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[4][8]
Q2: Is this compound known to inhibit other carboxylases?
Studies have shown that CP-640186 does not inhibit other biotin-dependent carboxylases, such as pyruvate (B1213749) carboxylase and propionyl-CoA carboxylase.[3][5] This suggests a high degree of selectivity for ACC over these related enzymes.
Q3: Are there any known off-target effects of CP-640186 on kinase signaling pathways?
One study observed that treatment of human platelets with CP-640186 led to a reduction in the activity of Rac1 and the phosphorylation of p21-activated kinase 2 (PAK2). However, it is not definitively established whether this is a direct off-target effect of CP-640186 on these signaling proteins or an indirect, downstream consequence of inhibiting ACC and altering cellular metabolism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell signaling pathways related to Rho family GTPases (e.g., Rac1, Cdc42). | This could be a potential off-target effect or a downstream consequence of ACC inhibition. CP-640186 has been observed to reduce Rac1 activity and PAK2 phosphorylation in platelets. | 1. Confirm the effect: Perform a dose-response experiment with CP-640186 to see if the effect on the signaling pathway is concentration-dependent. 2. Investigate direct vs. indirect effects: Consider experiments to determine if CP-640186 directly inhibits any kinases in the pathway of interest. A cell-free kinase assay could be employed. 3. Rescue experiment: To test if the effect is due to ACC inhibition, try to rescue the phenotype by providing downstream metabolites of the ACC-catalyzed reaction, if experimentally feasible. |
| Alterations in cellular processes regulated by pyruvate carboxylase or propionyl-CoA carboxylase. | Based on available data, it is unlikely that CP-640186 directly inhibits these enzymes. The observed effects are more likely due to metabolic shifts resulting from ACC inhibition. | 1. Confirm ACC inhibition: Measure malonyl-CoA levels in your experimental system to confirm that CP-640186 is effectively inhibiting its primary target. 2. Metabolic profiling: Conduct metabolomic analysis to understand the broader metabolic consequences of ACC inhibition in your specific cell type or model system. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of CP-640186 against its primary targets. Currently, there is a lack of comprehensive quantitative data on its off-target activities against a broad panel of kinases or other enzymes.
| Target | Species | Assay Type | IC50 / EC50 | Reference |
| ACC1 | Rat (liver) | Enzyme Activity | 53 nM | [1][2][4][6][9] |
| ACC2 | Rat (skeletal muscle) | Enzyme Activity | 61 nM | [1][2][4][6][9] |
| ACC1/ACC2 | Human, Mouse, Monkey | Enzyme Activity | ~60 nM | [3][5] |
| Fatty Acid Synthesis Inhibition | HepG2 cells | Cell-based | EC50: 0.62 µM | [6] |
| Triglyceride Synthesis Inhibition | HepG2 cells | Cell-based | EC50: 1.8 µM | [6] |
| Fatty Acid Oxidation Stimulation | C2C12 cells | Cell-based | EC50: 57 nM | [8] |
| Fatty Acid Oxidation Stimulation | Rat epitrochlearis muscle | Ex vivo | EC50: 1.3 µM | [8] |
Experimental Protocols
Protocol 1: Assessing On-Target ACC Inhibition via Malonyl-CoA Measurement
This protocol provides a general workflow for determining the on-target activity of CP-640186 by measuring the levels of malonyl-CoA, the product of the ACC-catalyzed reaction.
Protocol 2: Investigating Potential Off-Target Effects on a Kinase Pathway
This hypothetical workflow outlines the steps to investigate if an observed signaling change is a direct off-target effect of CP-640186.
References
- 1. mdpi.com [mdpi.com]
- 2. confluencediscovery.com [confluencediscovery.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies potential drugs to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing CP-640186 hydrochloride treatment duration
Welcome to the technical support center for CP-640186 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent Acetyl-CoA Carboxylase (ACC) inhibitor in your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies, with a particular focus on treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, cell-permeable, and reversible allosteric inhibitor of both Acetyl-CoA Carboxylase isoforms, ACC1 and ACC2.[1][2][3][4] It binds to the carboxyltransferase (CT) domain of ACC at the dimer interface.[4][5] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[2][6] By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis, and consequently stimulates fatty acid oxidation.[1][2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound depends on the cell type and the experimental endpoint. Based on reported effective concentrations, a good starting point for most cell-based assays is between 50 nM and 2 µM. For example, an EC50 of 57 nM was observed for stimulating palmitate oxidation in C2C12 cells, while inhibition of fatty acid synthesis in HepG2 cells occurred with an EC50 of 0.62 µM.[1][7] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration is highly dependent on the biological question you are asking.
-
For assessing immediate metabolic effects , such as changes in fatty acid synthesis or oxidation, short incubation times of 2 to 4 hours are often sufficient.[1][7]
-
For evaluating downstream signaling events , a time-course experiment ranging from 1 to 24 hours is advisable.
-
For assessing phenotypic changes , such as cell growth inhibition or apoptosis, longer incubation times of 24 to 72 hours are typically required.[1][7] For instance, a 48-hour treatment was used to demonstrate the inhibition of H460 cell growth.[1][7]
Q4: How should I prepare and store this compound?
A4: For stock solutions, dissolve this compound in an appropriate solvent like DMSO. It is recommended to prepare fresh working solutions for each experiment.[3] If you need to store the stock solution, aliquot it into small volumes and store it at -20°C for up to 3 years as a powder.[3] Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[1]
Q5: What are the known IC50 and EC50 values for CP-640186?
A5: The inhibitory and effective concentrations of CP-640186 have been characterized in various systems. Please refer to the data summary tables below for specific values.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of the inhibitor. | Suboptimal Concentration: The concentration of CP-640186 may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal EC50 for your assay. A common starting range is 10 nM to 10 µM. |
| Inappropriate Treatment Duration: The treatment time may be too short to observe phenotypic changes or too long, leading to secondary effects. | Conduct a time-course experiment (e.g., 2, 4, 8, 24, 48 hours) to identify the optimal time point for your endpoint of interest. | |
| Compound Instability: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| High cell toxicity observed even at low concentrations. | Off-Target Effects: At high concentrations or with prolonged exposure, off-target kinase inhibition can occur. | Use the lowest effective concentration determined from your dose-response curve. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%). |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. | Perform a viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. | |
| Precipitation of the compound in culture medium. | Poor Solubility: The compound may not be fully dissolved in the aqueous culture medium. | Ensure the stock solution is fully dissolved before diluting it into the final culture medium. If precipitation occurs, gentle warming or sonication of the stock solution might help.[1] For in vivo preparations, specific formulations may be necessary.[1] |
Data Presentation
In Vitro Efficacy of CP-640186
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Rat Liver ACC1 | 53 nM | [1][3][6][7] |
| IC50 | Rat Skeletal Muscle ACC2 | 61 nM | [1][3][6][7] |
| EC50 | Fatty Acid Synthesis Inhibition (HepG2 cells) | 0.62 µM | [1][7] |
| EC50 | Triglyceride Synthesis Inhibition (HepG2 cells) | 1.8 µM | [1][7] |
| EC50 | Palmitate Acid Oxidation Stimulation (C2C12 cells) | 57 nM | [1][7] |
| EC50 | Palmitate Acid Oxidation Stimulation (Isolated rat epitrochlearis muscle) | 1.3 µM | [1][7] |
In Vivo Efficacy of CP-640186
| Parameter | Animal Model | ED50 | Reference |
| Malonyl-CoA Reduction | Rats (Hepatic) | 55 mg/kg | [2][6] |
| Rats (Soleus Muscle) | 6 mg/kg | [2][6] | |
| Rats (Quadriceps Muscle) | 15 mg/kg | [2][6] | |
| Rats (Cardiac Muscle) | 8 mg/kg | [2][6] | |
| Fatty Acid Synthesis Inhibition | Rats | 13 mg/kg | [2][6] |
| CD1 Mice | 11 mg/kg | [2][6] | |
| ob/ob Mice | 4 mg/kg | [2][6] | |
| Whole Body Fatty Acid Oxidation Stimulation | Rats | ~30 mg/kg | [2][6] |
Pharmacokinetic Properties of CP-640186 in Male Sprague-Dawley Rats
| Parameter | Value |
| Plasma Half-life (t½) | 1.5 h |
| Bioavailability | 39% |
| Oral Tmax | 1.0 h |
| Oral Cmax | 345 ng/mL |
| Oral AUC0-∞ | 960 ng·h/mL |
| Data from a study with a 5 mg/kg intravenous dose and a 10 mg/kg oral dose.[6] |
Experimental Protocols
Protocol 1: Time-Course Analysis of ACC Inhibition in Cultured Cells
This protocol is designed to determine the optimal treatment duration for observing the inhibition of ACC activity by measuring the phosphorylation status of its downstream targets.
-
Cell Seeding: Plate your cells of interest (e.g., HepG2, C2C12) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 2-5 times the EC50 for your assay).
-
Treatment: Remove the old medium from the cells and add the medium containing this compound. Treat the cells for different durations (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO) for the longest time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ACC (p-ACC) and total ACC.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Analyze the band intensities to determine the time point at which maximal inhibition of ACC phosphorylation is achieved.
Protocol 2: In Vitro Fatty Acid Oxidation Assay
This protocol measures the effect of CP-640186 on fatty acid oxidation in C2C12 myotubes.
-
Cell Culture: Seed C2C12 myoblasts and differentiate them into myotubes.
-
Pre-incubation: Pre-incubate the differentiated myotubes with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for 2 hours.
-
Oxidation Measurement: Add [1-¹⁴C]palmitate to the cells and incubate for a further 2 hours.
-
CO2 Trapping: Capture the ¹⁴CO₂ released during oxidation.
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter to determine the rate of fatty acid oxidation.
-
Data Analysis: Plot the rate of fatty acid oxidation against the concentration of CP-640186 to determine the EC50.
Mandatory Visualizations
Caption: Mechanism of action of this compound in fatty acid metabolism.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
- 5. CP-640186 HCl | this compound | ACC Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: CP-640186 Hydrochloride
Welcome to the technical support center for CP-640186 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and cell-permeable inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3] ACC is a key enzyme in the fatty acid synthesis pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA.[1][2][3] CP-640186 inhibits both ACC1 and ACC2 isoforms, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[1][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO and water.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared in fresh, anhydrous DMSO.[6] It is important to note that moisture-absorbing DMSO can reduce solubility.[6] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[7] Store stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.[5][7] Solutions are noted to be unstable, so preparing fresh solutions or using small, pre-packaged sizes is recommended.[8]
Q3: What are the typical concentrations of this compound to use in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on available data, concentrations ranging from 0.1 nM to 100 µM have been used.[1][2] For example, inhibition of H460 cell growth was observed at 20 µM after 48 hours.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: In which cell lines has the activity of this compound been characterized?
A4: The effects of this compound have been studied in several cell lines, including:
-
HepG2 (human liver cancer): Inhibition of fatty acid and triglyceride synthesis.[1][2][4]
-
C2C12 (mouse myoblast): Stimulation of fatty acid oxidation.[1][2][4]
-
H460 (human non-small cell lung cancer): Inhibition of cell growth.[1][2]
-
BHK-21 (baby hamster kidney): Found to have low toxicity.[9]
-
MDA-MB-231 (human breast cancer): A related compound induced apoptosis and cell cycle arrest.[10]
Quantitative Data Summary
The following tables summarize the reported IC50 and EC50 values for this compound in various assays and cell lines.
Table 1: IC50 Values for this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| Rat Liver ACC1 | Enzyme Assay | 53 nM | [1][3][11] |
| Rat Skeletal Muscle ACC2 | Enzyme Assay | 61 nM | [1][3][11] |
| Human Recombinant ACC1 | HEK293 cells | 0.41 µM | [1] |
| Fatty Acid Synthesis | HepG2 cells | 0.84 µM | [1] |
| Dengue Virus (Serotype 1) | BHK-21 cells | 0.96 µM | [9] |
| Dengue Virus (Serotype 2) | BHK-21 cells | 1.22 µM | [9] |
| Dengue Virus (Serotype 3) | BHK-21 cells | 0.99 µM | [9] |
| Dengue Virus (Serotype 4) | BHK-21 cells | 1.69 µM | [9] |
| Zika Virus | BHK-21 cells | 1.27 µM | [9] |
Table 2: EC50 Values for this compound
| Process | Cell Line/System | EC50 Value | Reference |
| Palmitate Acid Oxidation | C2C12 cells | 57 nM | [1] |
| Fatty Acid Synthesis Inhibition | HepG2 cells | 0.62 µM | [1] |
| Triglyceride Synthesis Inhibition | HepG2 cells | 1.8 µM | [1] |
Troubleshooting Guides
Issue 1: No or low inhibitory effect on fatty acid synthesis observed.
-
Possible Cause:
-
Incorrect concentration: The concentration of this compound may be too low for the specific cell line.
-
Compound degradation: The compound may have degraded due to improper storage or handling.
-
Cellular resistance: The cell line may have intrinsic or acquired resistance to ACC inhibition.
-
Assay issues: The fatty acid synthesis assay may not be optimized.
-
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wider range of concentrations to determine the optimal inhibitory concentration for your cell line.
-
Prepare fresh stock solutions: Always use freshly prepared stock solutions or ensure that stored solutions have been handled correctly.
-
Use a positive control: Include a known inhibitor of fatty acid synthesis to validate the assay.
-
Check cell health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment.
-
Verify ACC expression: Confirm that your cell line expresses ACC1 and/or ACC2.
-
Issue 2: High background or inconsistent results in apoptosis or cell cycle assays.
-
Possible Cause:
-
Sub-optimal cell density: Cell density can affect the cellular response to drug treatment.
-
Fixation and permeabilization issues: Improper fixation or permeabilization can lead to inconsistent staining.
-
RNase treatment: Inadequate RNase treatment can result in propidium (B1200493) iodide binding to RNA, causing high background in cell cycle analysis.
-
DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines.
-
-
Troubleshooting Steps:
-
Optimize cell seeding density: Determine the optimal cell density that allows for logarithmic growth during the treatment period.
-
Standardize fixation protocol: Use a consistent fixation method, such as ice-cold 70% ethanol (B145695), and ensure complete fixation.
-
Ensure complete RNase digestion: Use an adequate concentration of RNase A and incubate for a sufficient amount of time to degrade all RNA.
-
Include a vehicle control: Always include a control group treated with the same concentration of DMSO as the experimental groups to account for any solvent effects.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS. Resuspend in PBS containing RNase A and incubate for 30 minutes at 37°C. Add Propidium Iodide and incubate in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for apoptosis detection.
Caption: Troubleshooting logic for low inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: CP-640186 Hydrochloride Experiments
Welcome to the technical support center for CP-640186 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and cell-permeable small molecule that inhibits both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1][2][3] ACC is a key enzyme in the fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2] By inhibiting ACC, this compound blocks de novo fatty acid synthesis and can stimulate fatty acid oxidation.[4]
Q2: What are the reported IC50 values for CP-640186?
CP-640186 is an isozyme-nonselective ACC inhibitor with reported IC50 values of 53 nM for rat liver ACC1 and 61 nM for rat skeletal muscle ACC2.[1][2][3]
Q3: How should I prepare and store this compound solutions?
This compound powder can be stored at -20°C for up to three years.[1] However, solutions of this compound are known to be unstable.[1] It is strongly recommended to prepare solutions fresh for each experiment.[1] If a stock solution must be prepared, it should be aliquoted and stored at -80°C for a short period, though fresh preparation is always optimal. For in vivo studies, specific formulations using solvents like DMSO, PEG300, and Tween 80 are recommended, and these should also be prepared fresh.[5]
Q4: In which solvents is this compound soluble?
CP-640186 (the free base) is soluble in DMSO (up to 100 mg/mL with sonication), DMF (30 mg/mL), and ethanol (B145695) (30 mg/mL).[3][6] It is also soluble in PBS (pH 7.2) at 10 mg/mL.[6] For the hydrochloride salt, solubility in aqueous solutions may be improved, but it is always best to consult the manufacturer's datasheet for the specific lot.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Cause 1: Compound Instability. As mentioned in the FAQs, this compound solutions are unstable.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the working solution of this compound immediately before use.
-
Proper Storage of Stock: If a stock solution is used, ensure it has been stored correctly at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Vehicle Control: Include a vehicle-only control to ensure the solvent is not affecting the experimental outcome.
-
Possible Cause 2: Inappropriate Assay Conditions. The effectiveness of the inhibitor can be influenced by the specific conditions of your assay.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line or enzyme preparation. Effective concentrations in cell-based assays can range from nanomolar to low micromolar.[2][4]
-
Incubation Time: Ensure the incubation time is sufficient for the inhibitor to exert its effect. A typical incubation time for cell-based assays is 2 hours or longer, depending on the endpoint being measured.[2][3]
-
Assay Components: Be aware that high concentrations of substrates like acetyl-CoA or ATP might compete with the inhibitor, although CP-640186's inhibition is reported to be uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA.[4]
-
Issue 2: Unexpected or Paradoxical Results
Possible Cause 1: Complex Metabolic Regulation. Inhibition of ACC can lead to complex and sometimes counterintuitive metabolic reprogramming. For instance, while ACC inhibition is expected to decrease liver fat, some studies with genetic deletion of ACC have shown an unexpected increase in hepatic triglycerides.[7] This can be due to compensatory mechanisms or alterations in other metabolic pathways.
-
Troubleshooting Steps:
-
Measure Multiple Endpoints: Do not rely on a single readout. For example, in addition to measuring fatty acid synthesis, consider analyzing fatty acid oxidation rates, cellular ATP levels, and the expression of key metabolic genes.
-
Time-Course Experiments: Conduct experiments over various time points to capture the dynamic metabolic response to ACC inhibition.
-
Review Literature on ACC Inhibition: Familiarize yourself with the broader literature on ACC inhibitors, as paradoxical effects have been documented.
-
Possible Cause 2: Off-Target Effects. While CP-640186 is a potent ACC inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired effect to minimize the risk of off-target activities.
-
Use a Structurally Different ACC Inhibitor: As a control, consider using another ACC inhibitor with a different chemical scaffold to confirm that the observed effects are due to ACC inhibition.
-
Rescue Experiments: If possible, perform rescue experiments by providing downstream metabolites to see if the phenotype can be reversed.
-
Issue 3: Cell Viability Issues
Possible Cause 1: Cytotoxicity at High Concentrations. Like many small molecule inhibitors, this compound may exhibit cytotoxicity at high concentrations or after prolonged exposure.
-
Troubleshooting Steps:
-
Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration range at which this compound is not toxic to your cells. For example, a 20 µM concentration for 48 hours has been shown to inhibit H460 cell growth by approximately 30%.[2]
-
Reduce Incubation Time: If longer incubations are leading to cell death, try to use a shorter treatment duration that is still sufficient to observe the desired metabolic effect.
-
Quantitative Data Summary
The following table summarizes key quantitative data for CP-640186.
| Parameter | Value | Species/System | Reference |
| IC50 (ACC1) | 53 nM | Rat liver | [1][2][3] |
| IC50 (ACC2) | 61 nM | Rat skeletal muscle | [1][2][3] |
| EC50 (Fatty Acid Oxidation) | 57 nM | C2C12 cells | [4] |
| EC50 (Fatty Acid Oxidation) | 1.3 µM | Rat epitrochlearis muscle | [4] |
| EC50 (Fatty Acid Synthesis Inhibition) | 0.62 µM | HepG2 cells | [2] |
| EC50 (Triglyceride Synthesis Inhibition) | 1.8 µM | HepG2 cells | [2] |
| Solubility (DMSO) | up to 100 mg/mL | - | [3] |
| Solubility (Ethanol) | 30 mg/mL | - | [6] |
| Solubility (PBS, pH 7.2) | 10 mg/mL | - | [6] |
Experimental Protocols
Protocol 1: In Vitro ACC Inhibition Assay
This protocol provides a general framework for measuring the direct inhibitory activity of this compound on ACC enzyme.
-
Enzyme Source: Use purified recombinant ACC1 or ACC2, or lysate from cells overexpressing the enzyme.
-
Reaction Buffer: A typical buffer contains HEPES or Tris-HCl (pH 7.5), MgCl₂, KCl, and DTT.
-
Reaction Components: Include ATP, acetyl-CoA, and bicarbonate in the reaction mixture. One of these substrates (commonly bicarbonate) is often radiolabeled (e.g., [¹⁴C]bicarbonate) for detection.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
Assay Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at room temperature. b. Initiate the reaction by adding the substrate mixture. c. Incubate at 37°C for a defined period (e.g., 10-30 minutes). d. Stop the reaction (e.g., by adding acid). e. Detect the product (e.g., radiolabeled malonyl-CoA) using a scintillation counter after separation from the unreacted substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Fatty Acid Synthesis Assay
This protocol measures the effect of this compound on de novo fatty acid synthesis in cultured cells.
-
Cell Culture: Plate cells (e.g., HepG2, adipocytes) in a suitable medium and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-24 hours).
-
Radiolabeling: Add a radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]acetate or [³H]acetic acid, to the culture medium and incubate for a further 2-4 hours.
-
Lipid Extraction: a. Wash the cells with PBS. b. Lyse the cells and extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2).
-
Quantification: a. Evaporate the solvent from the lipid extract. b. Resuspend the lipids in a scintillation cocktail. c. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of each sample. Calculate the percentage of inhibition of fatty acid synthesis compared to the vehicle-treated control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 7. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-640186 Hydrochloride In Vivo Bioavailability
Welcome to the technical support center for CP-640186 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guide
Issue: Low or inconsistent oral bioavailability in animal models.
Possible Cause 1: Poor Solubility and Dissolution Rate
This compound is known to have limited aqueous solubility, which can hinder its dissolution in the gastrointestinal tract and subsequent absorption.
Suggested Solutions:
-
Formulation Optimization: The choice of vehicle is critical for ensuring complete dissolution and maintaining the drug in solution in vivo. A common formulation consists of a mixture of solvents and surfactants.
-
Particle Size Reduction: While specific studies on CP-640186 are not available, reducing the particle size of a compound can increase its surface area and dissolution rate. Techniques like micronization or nanomilling could be explored.
-
Amorphous Solid Dispersions: For compounds with low solubility, creating an amorphous solid dispersion with a polymer can improve dissolution and absorption.
Possible Cause 2: First-Pass Metabolism
CP-640186 is an analog of CP-610431 with improved metabolic stability.[3] However, first-pass metabolism in the liver and intestine can still reduce the amount of active drug reaching systemic circulation.
Suggested Solutions:
-
Co-administration with Metabolic Inhibitors: While not specifically studied for CP-640186, co-administration with inhibitors of relevant cytochrome P450 enzymes could potentially increase bioavailability. This approach requires careful investigation to identify the specific metabolic pathways.
Possible Cause 3: P-glycoprotein (P-gp) Efflux
Many xenobiotics are substrates for efflux transporters like P-glycoprotein in the intestinal epithelium, which can pump the compound back into the intestinal lumen, reducing net absorption.
Suggested Solutions:
-
Co-administration with P-gp Inhibitors: Investigating the impact of P-gp inhibitors on the bioavailability of CP-640186 could clarify the role of efflux in its absorption.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of CP-640186?
A1: The oral bioavailability of CP-640186 has been reported to be approximately 39% in male Sprague-Dawley rats and 50% in ob/ob mice.[4][5]
Q2: What is the solubility of this compound?
A2: The solubility of CP-640186 has been reported in various solvents. The following table summarizes the available data.
| Solvent | Solubility | Reference |
| DMSO | 45 mg/mL | [1] |
| Ethanol | Soluble | [1] |
| PBS (pH 7.2) | 10 mg/mL | [6][7] |
| DMF | 30 mg/mL | [6][7] |
Q3: Are there any established in vivo formulation protocols for this compound?
A3: Yes, a commonly used formulation for in vivo oral administration is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] It is recommended to dissolve the compound with sonication if necessary and to prepare the solution fresh on the day of the experiment.[1][2]
Q4: What is the mechanism of action of CP-640186?
A4: CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA carboxylase (ACC), with IC50 values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively.[4][5][8] ACC is a key enzyme in the synthesis of malonyl-CoA, a critical regulator of fatty acid metabolism.[8] By inhibiting ACC, CP-640186 reduces fatty acid synthesis and stimulates fatty acid oxidation.[3]
Q5: What are the reported pharmacokinetic parameters for CP-640186?
A5: Pharmacokinetic data for CP-640186 has been determined in rats and mice. The table below provides a summary.
| Parameter | Male Sprague-Dawley Rats | ob/ob Mice | Reference |
| Dose | 10 mg/kg (oral) | 10 mg/kg (oral) | [5] |
| Bioavailability | 39% | 50% | [5] |
| Tmax | 1.0 h | 0.25 h | [5] |
| Cmax | 345 ng/mL | 2177 ng/mL | [5] |
| AUC0-∞ | 960 ng·h/mL | 3068 ng·h/mL | [5] |
| Plasma Half-life | 1.5 h | 1.1 h | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to constitute 10% of the final volume.
-
Vortex and sonicate the mixture until the compound is completely dissolved.
-
Add PEG300 to the tube to constitute 40% of the final volume and vortex to mix thoroughly.
-
Add Tween-80 to the tube to constitute 5% of the final volume and vortex until the solution is homogeneous.
-
Add saline to the tube to bring the final volume to 100% and vortex thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and further sonication may be applied.
-
This formulation should be prepared fresh before each experiment.
Protocol 2: In Vivo Bioavailability Study in Rodents
Animals:
-
Male Sprague-Dawley rats or other appropriate rodent model.
-
Animals should be fasted overnight prior to dosing.
Procedure:
-
Administer the prepared this compound formulation to the animals via oral gavage at the desired dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via an appropriate method (e.g., tail vein or saphenous vein).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
For determination of absolute bioavailability, a separate group of animals should receive an intravenous administration of this compound dissolved in a suitable vehicle.
-
Analyze the plasma concentrations of CP-640186 using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Visualizations
Caption: A general experimental workflow for determining the oral bioavailability of a compound.
Caption: Signaling pathway showing the inhibitory action of CP-640186 on fatty acid metabolism.
References
- 1. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 8. medchemexpress.com [medchemexpress.com]
troubleshooting unexpected results with CP-640186
Welcome to the technical support center for CP-640186. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating experimental complexities with this potent, non-selective acetyl-CoA carboxylase (ACC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP-640186?
CP-640186 is a cell-permeable, orally active, and reversible allosteric inhibitor of both major isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1] It binds to the carboxyltransferase (CT) domain dimer interface.[1][2] This inhibition is uncompetitive with respect to ATP and non-competitive regarding acetyl-CoA, citrate, and bicarbonate.[1][3][4] By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to malonyl-CoA, which is a critical rate-limiting step in fatty acid synthesis.[5][6][7] Consequently, this leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[4][5]
Q2: I'm not observing the expected decrease in lipid synthesis in my cell-based assay. What could be the issue?
Several factors could contribute to this. Consider the following:
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to CP-640186. For instance, the EC50 for inhibition of fatty acid synthesis in HepG2 cells is approximately 0.62 µM.[5] Ensure your cell line is appropriate and that you are using a sufficient concentration of the inhibitor.
-
Compound Stability: Ensure the proper storage and handling of your CP-640186 stock solution. Reconstituted solutions should be aliquoted and frozen at -20°C and are typically stable for up to 3 months.[1]
-
Experimental Duration: The inhibitory effects on fatty acid and triglyceride synthesis in HepG2 cells have been observed after a 2-hour treatment.[5] Longer incubation times, such as 48 hours, have been shown to inhibit the growth of H460 cells.[5] Your experimental timeframe might need optimization.
-
Assay Sensitivity: Verify that your assay for measuring lipid synthesis is sensitive enough to detect the expected changes.
Q3: My in vivo study is showing inconsistent results in reducing malonyl-CoA levels. Why might this be happening?
In vivo efficacy can be influenced by several factors:
-
Pharmacokinetics: CP-640186 has moderate pharmacokinetic properties, with a plasma half-life of about 1.5 hours in rats.[1][3] The timing of tissue collection relative to the administration of the compound is critical.
-
Animal Model and Dose: The effective dose (ED50) for lowering malonyl-CoA and inhibiting fatty acid synthesis varies between different animal models (e.g., rats, CD1 mice, ob/ob mice) and tissues.[3][4] For example, in rats, the ED50 for lowering hepatic malonyl-CoA is 55 mg/kg, while for soleus muscle it is 6 mg/kg.[3][4]
-
Route of Administration: CP-640186 is orally active, but bioavailability can differ between species.[3] Ensure consistent and accurate dosing.
Q4: I've observed a decrease in cell proliferation in my experiments. Is this an expected effect of CP-640186?
Yes, this can be an expected outcome. By inhibiting ACC, CP-640186 can impact the availability of fatty acids necessary for membrane biosynthesis and other cellular processes essential for proliferation. For example, treatment of H460 lung cancer cells with 20 µM CP-640186 for 48 hours resulted in a roughly 30% decrease in cell number.[5][8]
Q5: Are there any known off-target effects or unexpected biological activities of CP-640186?
Recent studies have highlighted some off-target or unexpected effects:
-
Platelet Function: CP-640186 has been shown to increase α-tubulin acetylation in platelets, which is associated with impaired thrombin-induced platelet aggregation.[9] This effect appears to be independent of actin cytoskeleton remodeling.[9]
-
Antiviral Activity: CP-640186 has demonstrated effective inhibition of Dengue Virus (DENV) infection in vitro and in vivo.[10][11] It is suggested to work by inhibiting ACC activation, thereby disrupting the cellular lipid environment required for viral proliferation.[11]
-
Developmental Effects: Studies have indicated that ACC inhibition can potentially lead to malformations in animal models, which has prompted the development of liver-targeted ACC inhibitors to avoid such toxicities.[12]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Fatty Acid Synthesis In Vitro
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal IC50/EC50 in your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the ideal treatment duration for observing the desired effect. |
| Compound Degradation | Prepare fresh dilutions of CP-640186 from a properly stored stock for each experiment. |
| Cell Culture Conditions | Ensure consistent cell passage number and confluency, as metabolic states can vary. |
Issue 2: Variability in Fatty Acid Oxidation Stimulation
| Potential Cause | Troubleshooting Step |
| Cell Type Specificity | The stimulatory effect on fatty acid oxidation has been well-documented in C2C12 cells and muscle strips.[3][4] The effect may be less pronounced in other cell types. |
| Substrate Availability | Ensure that the assay medium contains an adequate supply of fatty acids (e.g., palmitate) for oxidation to be measured accurately. |
| Assay Method | Verify the reliability and sensitivity of your fatty acid oxidation assay (e.g., measuring the production of radiolabeled CO2 or water from a labeled fatty acid). |
Quantitative Data Summary
In Vitro Efficacy of CP-640186
| Parameter | Value | System |
| IC50 (ACC1) | 53 nM | Rat Liver |
| IC50 (ACC2) | 61 nM | Rat Skeletal Muscle |
| IC50 (ACC1) | ~50 nM | Human Recombinant (HEK293)[5] |
| IC50 (ACC2) | ~38 nM | Human Recombinant (Sf9)[5] |
| EC50 (Fatty Acid Synthesis Inhibition) | 0.62 µM | HepG2 Cells[5] |
| EC50 (Triglyceride Synthesis Inhibition) | 1.8 µM | HepG2 Cells[5] |
| EC50 (Fatty Acid Oxidation Stimulation) | 57 nM | C2C12 Cells[3][4] |
| EC50 (Fatty Acid Oxidation Stimulation) | 1.3 µM | Rat Epitrochlearis Muscle Strips[3][4] |
In Vivo Efficacy of CP-640186
| Parameter (ED50) | Value (mg/kg) | Animal Model |
| Fatty Acid Synthesis Inhibition | 13 | Rats |
| Fatty Acid Synthesis Inhibition | 11 | CD1 Mice |
| Fatty Acid Synthesis Inhibition | 4 | ob/ob Mice |
| Whole Body Fatty Acid Oxidation Stimulation | ~30 | Rats |
| Malonyl-CoA Reduction (Liver) | 55 | Rats |
| Malonyl-CoA Reduction (Soleus Muscle) | 6 | Rats |
| Malonyl-CoA Reduction (Quadriceps Muscle) | 15 | Rats |
| Malonyl-CoA Reduction (Cardiac Muscle) | 8 | Rats |
Experimental Protocols
Key Experiment: In Vitro Fatty Acid Synthesis Assay in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) to approximately 80-90% confluency.
-
Pre-incubation: Wash cells with serum-free medium and then pre-incubate with varying concentrations of CP-640186 (or vehicle control) in serum-free medium for a specified time (e.g., 2 hours).
-
Labeling: Add a radiolabeled precursor for fatty acid synthesis, such as [1,2-¹⁴C]-acetate, to the medium and incubate for a further period (e.g., 2-4 hours).
-
Lipid Extraction: After incubation, wash the cells with cold PBS, and then lyse them. Extract total lipids using a standard method, such as the Folch procedure (chloroform:methanol, 2:1).
-
Quantification: Measure the radioactivity incorporated into the lipid fraction using liquid scintillation counting.
-
Data Analysis: Normalize the radioactive counts to the total protein content of each sample. Calculate the EC50 value by plotting the percentage inhibition of fatty acid synthesis against the log concentration of CP-640186.
Visualizations
Caption: Mechanism of CP-640186 Action on ACC Signaling Pathway.
Caption: Troubleshooting Workflow for In Vitro Experiments.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 7. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 | 美国InvivoChem [invivochem.cn]
- 9. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: CP-640186 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-640186 hydrochloride.
Pharmacokinetic Profile of CP-640186
CP-640186 is an isozyme-nonselective acetyl-CoA carboxylase (ACC) inhibitor with demonstrated effects on fatty acid synthesis and oxidation. The following tables summarize the reported pharmacokinetic parameters of CP-640186 in preclinical species.
Table 1: Pharmacokinetic Parameters of CP-640186 in Male Sprague-Dawley Rats
| Parameter | Value | Dosing |
| Plasma Half-Life (t½) | 1.5 h | 5 mg/kg (IV) or 10 mg/kg (PO) |
| Cmax | 345 ng/mL | 10 mg/kg (PO) |
| Tmax | 1.0 h | 10 mg/kg (PO) |
| AUC0-∞ | 960 ng·h/mL | 10 mg/kg (PO) |
| Bioavailability | 39% | 10 mg/kg (PO) vs. 5 mg/kg (IV) |
| Volume of Distribution (Vdss) | 5 L/kg | 5 mg/kg (IV) |
| Plasma Clearance (Clp) | 65 mL/min/kg | 5 mg/kg (IV) |
Data sourced from references.
Table 2: Pharmacokinetic Parameters of CP-640186 in ob/ob Mice
| Parameter | Value | Dosing |
| Plasma Half-Life (t½) | 1.1 h | 10 mg/kg (PO) |
| Cmax | 2177 ng/mL | 10 mg/kg (PO) |
| Tmax | 0.25 h | 10 mg/kg (PO) |
| AUC0-∞ | 3068 ng·h/mL | 10 mg/kg (PO) |
| Bioavailability | 50% | 10 mg/kg (PO) vs. 5 mg/kg (IV) |
| Plasma Clearance (Clp) | 54 mL/min/kg | 5 mg/kg (IV) |
Data sourced from reference.
Experimental Protocols
While a specific, detailed protocol for the pharmacokinetic analysis of CP-640186 is not publicly available, the following represents a standard methodology for such a study in rats.
Objective: To determine the pharmacokinetic profile and plasma half-life of this compound in male Sprague-Dawley rats following intravenous and oral administration.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., saline, 5% dextrose)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
EDTA-coated microcentrifuge tubes
-
Analytical standards and internal standard for LC-MS/MS
-
Standard laboratory equipment (pipettes, centrifuges, vortexers)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Preparation:
-
Acclimate rats for at least 3 days prior to the study.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Fast animals overnight before dosing.
-
Surgically implant jugular vein cannulas for serial blood sampling at least 24 hours before the study.
-
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of 5 mg/kg this compound via the tail vein.
-
Oral (PO) Group: Administer a single dose of 10 mg/kg this compound by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-150 µL) from the jugular vein cannula at the following time points:
-
IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
PO Group: 0 (predose), 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collect blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 13,000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the transitions for CP-640186 and the internal standard.
-
Quantification: Generate a calibration curve using standard solutions of CP-640186 in blank plasma. Quantify the concentration of CP-640186 in the study samples by interpolating from the calibration curve.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters, including half-life (t½), Cmax, Tmax, AUC, clearance (CL), and volume of distribution (Vd).
-
Troubleshooting and FAQs
Q1: We are observing a shorter than expected plasma half-life for CP-640186 in our rat model. What could be the cause?
A1: Several factors could contribute to a shorter-than-expected half-life:
-
Rapid Metabolism: The rat strain used may have a higher metabolic clearance rate for this compound.
-
Formulation Issues: For oral dosing, poor solubility or rapid degradation in the gastrointestinal tract can lead to low absorption and an apparently shorter half-life. Ensure the compound is properly solubilized or suspended.
-
Analytical Issues: Inaccurate quantification of the compound at later time points can skew the terminal elimination phase calculation. Verify the sensitivity and accuracy of your bioanalytical method.
-
Animal Health: The health status of the animals can influence drug metabolism and excretion. Ensure animals are healthy and free from stress.
Q2: There is high inter-animal variability in the plasma concentrations of CP-640186. How can we reduce this?
A2: High variability is a common challenge. Consider the following:
-
Dosing Accuracy: Ensure accurate and consistent dosing for each animal, especially for oral gavage.
-
Consistent Sampling Times: Adhere strictly to the planned blood sampling schedule.
-
Homogenous Dosing Solution: For suspensions, ensure the formulation is uniformly mixed before and during dosing to prevent settling of the compound.
-
Animal Homogeneity: Use animals of the same age, sex, and weight range.
-
Standardized Procedures: Implement standardized procedures for all aspects of animal handling, dosing, and sample collection.
Q3: Our measured plasma concentrations of CP-640186 are consistently low, even at early time points after oral administration. What should we check?
A3: Low oral bioavailability can be due to several factors:
-
Poor Solubility: this compound's solubility in aqueous media may be a limiting factor. Consider using a different vehicle or formulation to improve solubility.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp in the intestine, which would pump it back into the gut lumen.
-
Gastrointestinal Instability: The compound may be unstable in the pH of the stomach or degraded by digestive enzymes.
Q4: Can the hydrochloride salt form of CP-640186 affect its pharmacokinetic properties?
A4: Yes, the salt form can influence the solubility and dissolution rate of a compound, which in turn can affect its absorption after oral administration. A hydrochloride salt is often used to improve the aqueous solubility of a basic compound. However, the in vivo performance will also depend on the pH of the gastrointestinal tract and the compound's pKa.
Q5: What is the mechanism of action of CP-640186 and how might it relate to its pharmacokinetics?
A5: CP-640186 is a potent, allosteric, and reversible inhibitor of both ACC1 and ACC2. This inhibition reduces the synthesis of malonyl-CoA, which in turn inhibits fatty acid synthesis and stimulates fatty acid oxidation. While the primary mechanism of action is not directly linked to its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), the compound's distribution to tissues where ACC is expressed (like the liver, adipose tissue, and muscle) is relevant to its pharmacological effect. Its moderate pharmacokinetic properties, including a relatively short half-life, suggest that the duration of its effect on malonyl-CoA levels would be correspondingly limited after a single dose.
Validation & Comparative
A Comparative Guide to Acetyl-CoA Carboxylase Inhibitors: CP-640186 Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Acetyl-CoA Carboxylase (ACC) represents a critical enzymatic control point in lipid metabolism, making it a compelling target for therapeutic intervention in metabolic diseases such as non-alcoholic steatohepatitis (NASH), diabetes, and obesity. This guide provides a detailed comparison of CP-640186 hydrochloride, a potent ACC inhibitor, with other significant inhibitors in its class, namely Firsocostat (GS-0976) and PF-05175157. The comparison is based on their mechanism of action, potency, selectivity, and key experimental findings, supported by detailed protocols and data visualizations.
Mechanism of Action: Dual Inhibition of ACC1 and ACC2
Acetyl-CoA Carboxylase exists in two primary isoforms: ACC1, predominantly found in the cytosol of lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane of oxidative tissues such as the heart and skeletal muscle. ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in de novo lipogenesis (DNL). The malonyl-CoA produced by ACC2, on the other hand, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.
This compound and the other inhibitors discussed herein are dual inhibitors of both ACC1 and ACC2. By inhibiting ACC1, these compounds directly block the synthesis of new fatty acids. Concurrently, inhibition of ACC2 leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of CPT1, promoting the oxidation of fatty acids. This dual action makes them attractive candidates for treating diseases characterized by excess lipid accumulation.
In Vivo Efficacy of CP-640186 Hydrochloride: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the in vivo efficacy of CP-640186 hydrochloride, an isozyme-nonselective Acetyl-CoA Carboxylase (ACC) inhibitor, with other relevant alternative compounds. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation into metabolic disease therapeutics.
Mechanism of Action: Targeting the Hub of Lipid Metabolism
CP-640186 and its alternatives function by inhibiting Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid metabolism pathway. ACC exists in two isoforms, ACC1 and ACC2, both of which are targeted by CP-640186.[1][2] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a primary building block for the synthesis of new fatty acids (de novo lipogenesis).[3][4] Furthermore, malonyl-CoA acts as a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for oxidation (breakdown for energy).[2]
By inhibiting ACC, these compounds reduce the levels of malonyl-CoA. This dual action simultaneously halts fatty acid synthesis and promotes fatty acid oxidation, making ACC a highly attractive target for treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[5][6]
Comparative In Vivo Efficacy Data
The following tables summarize key in vivo efficacy and pharmacokinetic data for this compound and selected alternative ACC inhibitors.
Table 1: In Vivo Potency of ACC Inhibitors in Rodent Models
| Compound | Animal Model | Endpoint | ED₅₀ / Efficacy | Citation(s) |
| CP-640186 | Rats | Lowering hepatic malonyl-CoA | 55 mg/kg | [1][7] |
| Rats | Lowering soleus muscle malonyl-CoA | 6 mg/kg | [1][7] | |
| Rats | Inhibition of fatty acid synthesis | 13 mg/kg | [1][7] | |
| CD1 Mice | Inhibition of fatty acid synthesis | 11 mg/kg | [7][8] | |
| ob/ob Mice | Inhibition of fatty acid synthesis | 4 mg/kg | [1][7][8] | |
| Rats | Stimulation of whole-body fatty acid oxidation | ~30 mg/kg | [1][7] | |
| PF-05221304 | Rats | Inhibition of hepatic malonyl-CoA | 5 mg/kg | [9] |
| Rats | Inhibition of hepatic de novo lipogenesis | 7 mg/kg | [9] | |
| ND-630 | Rats | Inhibition of fatty acid synthesis | Minimum effective dose: 0.14 mg/kg | |
| Rats | Stimulation of whole-body fatty acid oxidation | Minimum effective dose: 3 mg/kg | [10] | |
| Firsocostat (GS-0976) | Humans (NASH patients) | Relative reduction in liver fat (MRI-PDFF) | 29% reduction with 20 mg/day for 12 weeks | [11][12] |
Table 2: Comparative Pharmacokinetic Profiles in Rats
| Compound | Bioavailability | Plasma Half-life (t₁₂) | Tₘₐₓ (oral) | Cₘₐₓ (oral) | Citation(s) |
| CP-640186 | 39% | 1.5 h | 1.0 h | 345 ng/mL (at 10 mg/kg) | [1][8] |
| PF-05221304 | N/A (Human data: 14-18 h half-life) | N/A | N/A | N/A | [6] |
| ND-630 | Data suggests favorable drug-like properties | N/A | N/A | N/A | [5][13] |
| Firsocostat (GS-0976) | N/A (Liver-targeted) | N/A | N/A | N/A | [11][14] |
Experimental Protocols & Workflow
Accurate evaluation of in vivo efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for key experiments cited in the evaluation of ACC inhibitors.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a metabolic drug candidate like CP-640186.
Protocol 1: Diet-Induced Obesity (DIO) Rat Model
This model is used to study obesity and its metabolic complications, such as insulin (B600854) resistance, which closely mimic the human condition.
-
Animal Selection: Use male Sprague-Dawley or Wistar rats, approximately 5 weeks of age.[15]
-
Housing: House animals individually to allow for accurate measurement of food intake.[15]
-
Acclimatization: Allow a one-week acclimatization period with access to a standard chow diet (e.g., 5% fat).[2]
-
Diet Induction: Switch the experimental group to a high-fat diet (HFD), typically containing 45% to 60% of calories from fat. A matched low-fat purified diet should be used for the control group.[15][16]
-
Duration: Maintain the diet for a period of 8-12 weeks to establish an obese phenotype, characterized by significantly greater body weight gain compared to controls.[2]
-
Confirmation: Obesity can be confirmed by measuring body weight, body composition (e.g., via qNMR/EchoMRI), and metabolic parameters.[17]
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an organism to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.
-
Fasting: Fast animals overnight (approximately 16-18 hours) with free access to water.[5][7]
-
Drug Administration: Administer the test compound (e.g., CP-640186) or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).[5]
-
Baseline Blood Sample (Time 0): Collect a small blood sample from the tail vein to measure baseline blood glucose.[5]
-
Glucose Administration: Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage.[11]
-
Serial Blood Sampling: Collect blood samples at specific time points post-glucose administration, typically 15, 30, 60, 90, and 120 minutes.[5][10]
-
Glucose Measurement: Measure blood glucose concentration at each time point using a glucometer.
-
Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 3: Measurement of In Vivo De Novo Lipogenesis (DNL)
This protocol uses stable isotopes to quantify the rate of new fatty acid synthesis in tissues like the liver.
-
Isotope Administration: Administer deuterated water (D₂O) to the animals, either as an initial intraperitoneal (IP) bolus to rapidly enrich the body water pool, followed by ad libitum access to D₂O-enriched drinking water (e.g., 8% v/v).[18][19]
-
Treatment Period: Administer the test compound or vehicle for the desired duration of the study.
-
Sample Collection: At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) and immediately freeze them in liquid nitrogen.[14][20]
-
Lipid Extraction: Extract total lipids from the tissue samples.
-
Analysis by GC-MS: Prepare fatty acid methyl esters (FAMEs) from the extracted lipids and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the incorporation of deuterium (B1214612) into newly synthesized fatty acids, such as palmitate.[18]
-
Calculation: Calculate the fraction of newly synthesized fatty acids based on the deuterium enrichment in the fatty acids relative to the enrichment of the body water pool.[18]
Protocol 4: Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Surgical Preparation: At least 5 days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) to allow for experiments in conscious, unrestrained animals.[1][9]
-
Fasting: Fast the animals for 5-6 hours before the experiment.[11]
-
Tracer Infusion (Optional): For detailed metabolic flux analysis, a primed-continuous infusion of [3-³H]glucose can be initiated to measure basal glucose turnover.[1][11]
-
Clamp Procedure:
-
Tissue-Specific Glucose Uptake (Optional): A bolus of a radiolabeled glucose analog (e.g., 2-[¹⁴C]deoxyglucose) can be administered to measure glucose uptake in specific tissues.[8]
-
Data Analysis: The GIR during the steady-state period of the clamp is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[9]
References
- 1. mmpc.org [mmpc.org]
- 2. Establishment of High-Fat Diet–Induced Obesity Rat Model [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. olac.berkeley.edu [olac.berkeley.edu]
- 7. mmpc.org [mmpc.org]
- 8. uab.edu [uab.edu]
- 9. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-jarb.org [e-jarb.org]
- 11. researchgate.net [researchgate.net]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. Video: Mouse Adipose Tissue Collection and Processing for RNA Analysis [jove.com]
- 15. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 16. eptrading.co.jp [eptrading.co.jp]
- 17. criver.com [criver.com]
- 18. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide [jove.com]
- 19. endocrine-abstracts.org [endocrine-abstracts.org]
- 20. feinberg.northwestern.edu [feinberg.northwestern.edu]
Navigating the Selectivity of ACC Inhibitors: A Comparative Guide to CP-640186 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe is paramount to ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a comparative analysis of the Acetyl-CoA Carboxylase (ACC) inhibitor, CP-640186 hydrochloride, and its alternatives, with a focus on their selectivity profiles and the experimental methodologies required for their assessment.
CP-640186 is a potent, cell-permeable, and reversible allosteric inhibitor of both ACC isoforms, ACC1 and ACC2, with IC50 values in the low nanomolar range.[1][2][3] It acts non-competitively with respect to acetyl-CoA, citrate, and bicarbonate, and uncompetitively with ATP.[1] While its potent inhibition of ACC is well-documented, comprehensive public data on its cross-reactivity against a broad panel of other enzymes, such as kinases, is notably absent. This lack of extensive public selectivity data underscores the importance of independent verification by researchers utilizing this compound.
This guide aims to provide a framework for such an evaluation by presenting the known inhibitory activities of CP-640186 and several alternative ACC inhibitors, alongside detailed experimental protocols for assessing their cross-reactivity.
Comparative Inhibitory Activity
| Compound | ACC1 IC50 (human) | ACC2 IC50 (human) | ACC1 IC50 (rat) | ACC2 IC50 (rat) | Notes on Selectivity |
| This compound | Not specified | Not specified | 53 nM | 61 nM | Public cross-reactivity data against broad enzyme panels is limited. |
| Firsocostat (B609510) (GS-0976, ND-630) | 2.1 nM | 6.1 nM | Not specified | Not specified | Highly selective; no off-target activity observed against a panel of 101 enzymes, receptors, and ion channels at 10 µM.[1][2][3] |
| PF-05175157 | 27.0 nM | 33.0 nM | 23.5 nM | 50.4 nM | Public cross-reactivity data against broad enzyme panels is limited.[4][5] |
| Olumacostat glasaretil (DRM01) | Potent inhibitor | Potent inhibitor | Not specified | Not specified | Primarily studied for topical application in dermatology; comprehensive public selectivity data is not available.[6][7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the context of ACC inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: ACC Signaling Pathway.
Caption: Inhibitor Selectivity Workflow.
Experimental Protocols
To facilitate the independent assessment of the cross-reactivity of CP-640186 and other ACC inhibitors, the following detailed experimental protocols are provided.
Biochemical Kinase Profiling Assay (Example using ADP-Glo™ Kinase Assay)
This protocol describes a general method for screening a compound against a panel of protein kinases to determine its inhibitory activity.
a. Materials:
-
Kinase panel (recombinant enzymes)
-
Substrate for each kinase
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Compound of interest (e.g., CP-640186) dissolved in DMSO
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
b. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture for each kinase in the panel in kinase buffer.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration appropriate for each kinase, often near the Km for ATP).
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Assay for Fatty Acid Synthesis Inhibition
This protocol measures the effect of a compound on de novo fatty acid synthesis in a cellular context.
a. Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound of interest (e.g., CP-640186)
-
[1,2-¹⁴C]-Acetic acid, sodium salt
-
Scintillation counter and scintillation fluid
-
Phosphate-buffered saline (PBS)
-
0.1 N NaOH
-
6 N HCl
b. Procedure:
-
Plate HepG2 cells in 6-well plates and grow to confluence.
-
Wash the cells with PBS and incubate in serum-free medium for 2 hours.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.
-
Add [¹⁴C]-acetic acid to a final concentration of 0.5 µCi/mL and incubate for an additional 2 hours.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 1 mL of 0.1 N NaOH and incubate for 30 minutes.
-
Transfer the lysate to a glass tube and add 1 mL of 6 N HCl to hydrolyze the lipids.
-
Incubate at 95°C for 1 hour.
-
Cool the tubes and extract the fatty acids by adding 3 mL of hexane and vortexing.
-
Centrifuge to separate the phases and transfer the upper hexane layer to a scintillation vial.
-
Evaporate the hexane and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the EC50 value for the inhibition of fatty acid synthesis.
Conclusion
While this compound is a valuable tool for studying the roles of ACC1 and ACC2 due to its high potency, the current lack of comprehensive public cross-reactivity data necessitates careful validation by researchers. In contrast, alternative inhibitors like Firsocostat have undergone extensive selectivity profiling, providing a higher degree of confidence in their specificity. By utilizing the provided comparative data and detailed experimental protocols, researchers can make more informed decisions about the selection and application of ACC inhibitors and contribute to a more thorough understanding of their on- and off-target effects. This diligent approach is crucial for the generation of robust and reproducible scientific findings and the advancement of drug discovery programs targeting metabolic diseases.
References
- 1. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 3. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Olumacostat Glasaretil, a Promising Topical Sebum-Suppressing Agent that Affects All Major Pathogenic Factors of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medestheticsmag.com [medestheticsmag.com]
Comparative Analysis of CP-640186 Hydrochloride: An Acetyl-CoA Carboxylase Inhibitor
CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] As a non-selective inhibitor, it targets both ACC1, the lipogenic tissue isozyme, and ACC2, the oxidative tissue isozyme.[3][4] This dual inhibition leads to a decrease in fatty acid synthesis and a stimulation of fatty acid oxidation, making it a valuable tool for research in metabolic diseases.[1][4] This guide provides a comparative overview of this compound's performance against other ACC inhibitors, supported by experimental data.
Quantitative Performance Data
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize its key performance metrics in comparison to other known ACC inhibitors.
In Vitro Potency and Efficacy
| Compound | Target(s) | IC50 | EC50 | Cell Line/Tissue | Effect |
| CP-640186 | rat liver ACC1 | 53 nM[1][2][3][5][6] | Inhibition of ACC1 | ||
| rat skeletal muscle ACC2 | 61 nM[1][2][3][5][6] | Inhibition of ACC2 | |||
| human recombinant ACC | 0.41 µM | HEK293 | Inhibition of human ACC | ||
| 57 nM[1][5] | C2C12 cells | Stimulation of palmitate acid oxidation | |||
| 1.3 µM[1][5] | Isolated rat epitrochlearis muscle | Stimulation of palmitate acid oxidation | |||
| 0.62 µM[1][5] | HepG2 cells | Inhibition of fatty acid synthesis | |||
| 1.8 µM[1][5] | HepG2 cells | Inhibition of triglyceride synthesis | |||
| Firsocostat (ND-630) | human ACC1 | 2.1 nM[7] | Inhibition of ACC1 | ||
| human ACC2 | 6.1 nM[7] | Inhibition of ACC2 | |||
| PF-05175157 | rat ACC1 | 23.5 nM[7] | Inhibition of ACC1 | ||
| human ACC1 | 27.0 nM[7] | Inhibition of ACC1 | |||
| A-908292 | human ACC2 | 23 nM[8] | Selective inhibition of ACC2 | ||
| Haloxyfop | corn seedling chloroplast ACC | 0.5 µM[8] | Inhibition of ACC | ||
| CP-610431 | ACC1 & ACC2 | ~50 nM[3][4] | Inhibition of ACC1 and ACC2 | ||
| 1.6 µM[3][4] | HepG2 cells | Inhibition of fatty acid synthesis | |||
| 1.8 µM[3][4] | HepG2 cells | Inhibition of triglyceride synthesis |
In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | ED50 | Route | Effect |
| CP-640186 | Rats | 13 mg/kg[7][9] | Oral | Inhibition of fatty acid synthesis |
| CD1 Mice | 11 mg/kg[7][9] | Oral | Inhibition of fatty acid synthesis | |
| ob/ob Mice | 4 mg/kg[7][9] | Oral | Inhibition of fatty acid synthesis | |
| Rats | ~30 mg/kg[4][7] | Oral | Stimulation of whole-body fatty acid oxidation | |
| Rats | 55 mg/kg (hepatic)[3][4] | Oral | Lowered malonyl-CoA | |
| Rats | 6 mg/kg (soleus muscle)[3][4] | Oral | Lowered malonyl-CoA | |
| Rats | 15 mg/kg (quadriceps muscle)[3][4] | Oral | Lowered malonyl-CoA | |
| Rats | 8 mg/kg (cardiac muscle)[3][4] | Oral | Lowered malonyl-CoA |
| Compound | Animal Model | T1/2 | Bioavailability | Cmax | Tmax |
| CP-640186 | Male Sprague-Dawley Rats | 1.5 h[1][3] | 39%[1][3] | 345 ng/mL[1][3] | 1.0 h[1][3] |
| CP-640186 | ob/ob Mice | 1.1 h[1][3] | 50%[1][3] | 2177 ng/mL[1][3] | 0.25 h[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
ACC Inhibition Assay
This assay quantifies the inhibitory activity of a compound against ACC enzymes.
-
Enzyme Source : Recombinant human or rat ACC1 and ACC2 are expressed and purified.
-
Reaction Mixture : The assay is typically performed in a buffer containing ATP, acetyl-CoA, and bicarbonate.
-
Inhibitor Addition : The test compound (e.g., CP-640186) is added at varying concentrations.
-
Reaction Initiation and Termination : The reaction is initiated by adding the enzyme and incubated at a controlled temperature. The reaction is then stopped, often by the addition of an acid.
-
Detection : The amount of malonyl-CoA produced is quantified, commonly using a method linked to NADPH consumption, which can be measured spectrophotometrically.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition by CP-640186 has been shown to be reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate and acetyl-CoA.[3][4]
Fatty Acid Synthesis Assay in Cultured Cells (e.g., HepG2)
This assay measures the rate of de novo fatty acid synthesis in cells.
-
Cell Culture : HepG2 cells are cultured in a suitable medium until they reach the desired confluency.
-
Treatment : Cells are treated with various concentrations of the inhibitor (e.g., CP-640186) for a specified period.
-
Radiolabeling : A radiolabeled precursor, such as [14C]acetate, is added to the medium.
-
Lipid Extraction : After incubation, cells are harvested, and total lipids are extracted using a solvent system like chloroform:methanol.
-
Quantification : The radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
Data Analysis : The rate of fatty acid synthesis is determined, and EC50 values are calculated.
Fatty Acid Oxidation Assay in Cultured Cells (e.g., C2C12 myotubes)
This assay determines the rate at which cells oxidize fatty acids.
-
Cell Culture and Differentiation : C2C12 myoblasts are cultured and differentiated into myotubes.
-
Treatment : Differentiated myotubes are treated with the test compound.
-
Radiolabeling : A radiolabeled fatty acid, such as [3H]palmitate, is added to the culture medium.
-
Measurement of Radiolabeled Water : During fatty acid oxidation, the radiolabel is released in the form of tritiated water (3H2O). The amount of 3H2O produced is quantified.
-
Data Analysis : The rate of fatty acid oxidation is calculated, and EC50 values are determined.
In Vivo Pharmacokinetic and Efficacy Studies
These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound and its therapeutic effect in animal models.
-
Animal Models : Male Sprague-Dawley rats or ob/ob mice are commonly used.[1][3]
-
Compound Administration : this compound is administered via oral gavage or intravenous injection.[1]
-
Pharmacokinetics : Blood samples are collected at various time points post-administration. Plasma concentrations of the compound are determined using methods like LC-MS/MS to calculate parameters such as half-life, bioavailability, Cmax, and Tmax.[1][3]
-
Efficacy : For efficacy studies, after a period of treatment, tissues (e.g., liver, muscle) are collected to measure malonyl-CoA levels or whole-body fatty acid oxidation is assessed. ED50 values are then calculated based on the dose-response relationship.[3][4]
Visualizing the Mechanism and Workflow
Diagrams can effectively illustrate complex biological pathways and experimental processes.
Caption: CP-640186 inhibits ACC1, reducing Malonyl-CoA and promoting fatty acid oxidation.
Caption: A typical workflow for evaluating the efficacy of ACC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. Acetyl-CoA Carboxylase Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 9. merckmillipore.com [merckmillipore.com]
CP-640186: A Potent Tool for Obesity Research as a Positive Control
For researchers, scientists, and drug development professionals in the field of obesity and metabolic diseases, the selection of an appropriate positive control is paramount for the validation of experimental models and the evaluation of novel therapeutic candidates. CP-640186, a potent and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), has emerged as a valuable tool in this regard. This guide provides a comprehensive comparison of CP-640186 with other alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate its effective implementation in obesity studies.
Mechanism of Action: Targeting the Hub of Lipid Metabolism
CP-640186 exerts its anti-obesity effects by inhibiting both isoforms of acetyl-CoA carboxylase: ACC1 and ACC2.[1][2] ACC is a critical enzyme in the regulation of fatty acid metabolism.[3] ACC1 is predominantly found in lipogenic tissues like the liver and adipose tissue, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[2] ACC2 is primarily located in oxidative tissues such as skeletal muscle and the heart, where the malonyl-CoA it produces acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of fatty acids into the mitochondria for oxidation.
By inhibiting both ACC1 and ACC2, CP-640186 delivers a dual blow to lipid accumulation: it curtails the synthesis of new fatty acids and simultaneously promotes the burning of existing fat stores. This mechanism makes it an effective positive control for studies investigating interventions that target fatty acid metabolism.
Performance Comparison: CP-640186 vs. Other Positive Controls
The selection of a positive control should be guided by the specific research question and the mechanism of the investigational drug. Here, we compare the in vivo efficacy of CP-640186 with other commonly used anti-obesity agents, Orlistat (B1677487) and Liraglutide (B1674861), in diet-induced obese (DIO) mouse models. It is important to note that the following data are compiled from separate studies and are not from a head-to-head comparison.
| Parameter | CP-640186 | Orlistat | Liraglutide |
| Primary Mechanism of Action | Inhibition of fatty acid synthesis, promotion of fatty acid oxidation | Pancreatic and gastric lipase (B570770) inhibitor (reduces fat absorption) | GLP-1 receptor agonist (reduces appetite, increases satiety) |
| Animal Model | High-Fat Diet (HFD)-induced obese mice | High-Fat Diet (HFD)-induced obese mice | High-Fat Diet (HFD)-induced obese mice |
| Dosage | 75 mg/kg/day (oral gavage)[2][3] | 30 mg/kg/day (oral gavage) | 200 µg/kg/day (subcutaneous injection)[4] |
| Treatment Duration | 4 weeks[2][3] | 3 months | 12 weeks[5] |
| Effect on Body Weight | Significantly decreased body weight gain compared to HFD control[2][3] | Significantly reduced body weight compared to HFD control[6][7] | Significantly reduced body weight compared to HFD control[4][8] |
| Effect on Fat Mass | Alleviated hepatic lipid accumulation and reduced adipocyte size[2][3] | Reduced visceral fat-to-body weight ratio | Decreased fat mass |
| Effect on Food Intake | Data not consistently reported, but mechanism suggests a primary effect on metabolism rather than appetite. | Does not directly suppress appetite. | Significantly reduces food intake.[9] |
| Effect on Glucose Metabolism | Improved glucose intolerance[3] | Improved glucose tolerance[7] | Significantly improved glucose tolerance[4][5] |
Experimental Protocols
In Vivo Obesity Study in Mice
This protocol outlines a typical study design for evaluating the efficacy of an anti-obesity compound using CP-640186 as a positive control in a diet-induced obesity model.
1. Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 16 weeks to induce obesity.[3]
-
A control group is fed a normal chow diet.
2. Treatment Groups:
-
HFD + Vehicle (e.g., 0.5% carboxymethylcellulose)
-
HFD + Test Compound
3. Administration:
-
Body weight and food intake are monitored regularly (e.g., weekly).
4. Outcome Measures:
-
Body Composition: At the end of the study, body composition (fat mass, lean mass) can be determined using techniques like quantitative magnetic resonance (QMR).
-
Glucose Tolerance Test (GTT): A GTT is performed to assess glucose homeostasis.
-
Tissue Analysis: At sacrifice, tissues such as the liver, adipose tissue, and muscle are collected for histological analysis (e.g., H&E staining for lipid accumulation) and biochemical assays.
-
Biochemical Assays:
-
Measurement of malonyl-CoA levels in tissues to confirm target engagement.
-
Analysis of serum triglycerides, total cholesterol, and free fatty acids.
-
In Vitro Measurement of Fatty Acid Oxidation
This protocol describes a method to measure the rate of fatty acid oxidation in cultured cells.
1. Cell Culture:
-
Plate cells (e.g., C2C12 myotubes or primary hepatocytes) in a suitable culture plate.
2. Treatment:
-
Treat cells with the test compound or CP-640186 at various concentrations for a specified period.
3. Fatty Acid Oxidation Assay:
-
Incubate the cells with a radiolabeled fatty acid, such as [1-¹⁴C]-palmitate, complexed to bovine serum albumin (BSA).
-
The oxidation of [1-¹⁴C]-palmitate will produce ¹⁴CO₂ and acid-soluble metabolites (ASMs).
-
Capture the ¹⁴CO₂ using a filter paper soaked in a trapping agent (e.g., NaOH).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Measure the radioactivity in the trapped ¹⁴CO₂ and the supernatant (containing ASMs) using a scintillation counter.
-
The rate of fatty acid oxidation is calculated from the amount of radioactivity incorporated into CO₂ and ASMs.
In Vitro Measurement of Fatty Acid Synthesis
This protocol outlines a method to measure the rate of de novo fatty acid synthesis in cultured cells.
1. Cell Culture:
-
Plate cells (e.g., primary hepatocytes) in a suitable culture plate.
2. Treatment:
-
Treat cells with the test compound or CP-640186 at various concentrations for a specified period.
3. Fatty Acid Synthesis Assay:
-
Incubate the cells with a radiolabeled precursor, such as [¹⁴C]-acetate.
-
The [¹⁴C]-acetate will be incorporated into newly synthesized fatty acids.
-
After incubation, wash the cells and extract the total lipids.
-
Saponify the lipids to release the fatty acids.
-
Measure the radioactivity incorporated into the fatty acid fraction using a scintillation counter.
-
The rate of fatty acid synthesis is determined by the amount of radioactivity in the lipid extract.
Visualizing the Pathways
To better understand the mechanism of action of CP-640186 and the experimental workflows, the following diagrams are provided.
Mechanism of action of CP-640186.
References
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liraglutide pharmacotherapy reduces body weight and improves glycemic control in juvenile obese / hyperglycemic male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glp-1 analog, liraglutide, ameliorates hepatic steatosis and cardiac hypertrophy in C57BL/6J mice fed a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of gut microbiota alterations following orlistat administration in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orlistat-Induced Gut Microbiota Modification in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of liraglutide in mice with diet-induced obesity studied by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new glucagon and GLP-1 co-agonist eliminates obesity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CP-640186 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of CP-640186 hydrochloride, a potent acetyl-CoA carboxylase (ACC) inhibitor used in metabolic research.
Core Principles of Chemical Waste Management
The fundamental principle governing the disposal of this compound, like any laboratory chemical, is adherence to local, state, and federal regulations. Safety Data Sheets (SDS) from suppliers consistently emphasize that waste materials must be disposed of in accordance with these official guidelines.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step-by-Step Disposal Procedure
Researchers handling this compound should follow this general procedure for its disposal:
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS provided by the supplier. Key sections to note are "Handling and Storage" and "Disposal Considerations."
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep the chemical in its original container whenever possible. If transferring to a designated waste container, ensure it is clearly labeled with the chemical name and any associated hazards.
-
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. It is crucial to prevent the release of this compound into the environment. The substance is classified as slightly hazardous to water, and undiluted or large quantities should not be allowed to enter groundwater, water courses, or sewage systems.[3]
-
-
Container Management: Handle uncleaned containers as you would the product itself.
-
Disposal Pathway: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company. Your institution's EHS department will typically manage this process. Do not dispose of this compound with household garbage.[3]
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for aqueous waste, are provided in the reviewed Safety Data Sheets. Disposal procedures are guided by regulatory classification rather than specific concentration thresholds for this compound.
| Parameter | Value | Source |
| Water Hazard Class | 1 (Self-assessment): Slightly hazardous for water | Cayman Chemical SDS[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling CP-640186 Hydrochloride
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of CP-640186 hydrochloride, a potent and orally active acetyl-CoA carboxylase (ACC) inhibitor. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Plan
This compound is a potent bioactive compound that requires careful handling to minimize exposure risk. The following operational plan outlines the necessary personal protective equipment (PPE) and procedures for safe handling.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-resistant lab coat or gown- Double-gloving (nitrile gloves)- Chemical splash goggles and a face shield- N95 or higher-rated respirator |
| Solution Preparation and Handling | - Chemical-resistant lab coat- Nitrile gloves- Chemical splash goggles |
| General Laboratory Operations | - Standard lab coat- Nitrile gloves- Safety glasses with side shields |
Note: All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination. Hands should be thoroughly washed with soap and water after removing gloves.
Operational Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is hygroscopic and should be stored in a tightly sealed container in a desiccator.[1]
-
For long-term storage, keep the compound at -20°C.
Weighing and Solution Preparation:
-
All weighing of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing papers.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
Spill Management:
-
In case of a spill, evacuate the immediate area and alert laboratory personnel.
-
For small spills of the solid, gently cover with a damp paper towel to avoid raising dust, then wipe the area with a suitable decontaminating solution.
-
For liquid spills, absorb with an inert material and decontaminate the area.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, gloves, and gowns) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Disposal Method:
-
As a chlorinated organic compound, this compound waste should be disposed of through a licensed hazardous waste management company.[2]
-
Incineration at high temperatures is the preferred method for the destruction of chlorinated organic residues.[2]
-
Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 522.08 g/mol | |
| IC₅₀ (ACC1, rat liver) | 53 nM | [1][3] |
| IC₅₀ (ACC2, rat skeletal muscle) | 61 nM | [1][3] |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
